2-Bromo-5-fluoro-3-(methylthio)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXAGOWQZKIMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266297 | |
| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-44-1 | |
| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS 1357946-44-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of the novel chemical entity 2-Bromo-5-fluoro-3-(methylthio)pyridine, assigned CAS number 1357946-44-1. As a substituted pyridine, this compound holds potential for applications in medicinal chemistry and materials science, necessitating a thorough understanding of its chemical and physical properties. This document outlines the fundamental characterization data, proposes detailed analytical methodologies for its comprehensive analysis, and discusses potential applications based on its structural motifs. While publicly available experimental data is limited, this guide serves as a foundational resource for researchers, providing predicted data and standardized protocols for empirical validation.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery and development, featuring prominently in the molecular architecture of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them privileged scaffolds in medicinal chemistry. The title compound, 2-Bromo-5-fluoro-3-(methylthio)pyridine, presents an intriguing combination of substituents: a bromine atom, a fluorine atom, and a methylthio group. Each of these moieties contributes to the molecule's overall steric and electronic profile, influencing its reactivity, metabolic stability, and potential biological activity. This guide aims to provide a detailed framework for the comprehensive characterization of this compound, enabling its effective utilization in research and development endeavors.
Chemical and Physical Properties
A foundational aspect of characterizing any novel compound is the determination of its fundamental chemical and physical properties. While experimental data for CAS 1357946-44-1 is not extensively available in public databases, we can compile known information and provide predicted values to guide laboratory investigations.
| Property | Value | Source |
| CAS Number | 1357946-44-1 | Chemical Supplier Catalogs |
| IUPAC Name | 2-Bromo-5-fluoro-3-(methylthio)pyridine | |
| Molecular Formula | C₆H₅BrFNS | PubChem |
| Molecular Weight | 222.08 g/mol | CymitQuimica |
| Purity | >95% | CymitQuimica |
| Predicted XlogP | 2.4 | PubChem |
| Predicted Hydrogen Bond Donors | 0 | PubChem |
| Predicted Hydrogen Bond Acceptors | 2 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Note: Predicted values are computationally generated and should be confirmed through experimental analysis.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the chemical structure of 2-Bromo-5-fluoro-3-(methylthio)pyridine requires a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-5-fluoro-3-(methylthio)pyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Expected ¹H NMR Spectral Features:
-
Aromatic Region: Two distinct signals corresponding to the two protons on the pyridine ring. The coupling patterns (doublets or doublet of doublets) will be influenced by both H-H and H-F coupling.
-
Aliphatic Region: A singlet corresponding to the methyl protons of the methylthio group.
Expected ¹³C NMR Spectral Features:
-
Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, N, S). The carbon atoms bonded to fluorine will exhibit C-F coupling.
Expected ¹⁹F NMR Spectral Features:
-
A single resonance, likely a doublet of doublets, due to coupling with the adjacent aromatic protons.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain high-resolution spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion. Due to the presence of bromine, this will appear as a characteristic doublet with a roughly 1:1 intensity ratio for the ⁷⁹Br and ⁸¹Br isotopes (m/z 221 and 223).
-
Fragmentation Pattern: Fragmentation may involve the loss of the methyl group, the bromine atom, or other neutral fragments, providing further structural information.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).
-
Analysis: Acquire a full scan mass spectrum in positive ion mode. For detailed fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
-
C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.
-
C=N and C=C stretching (pyridine ring): Strong absorptions in the 1400-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band typically in the 1000-1300 cm⁻¹ region.
-
C-Br stretching: A weaker absorption in the 500-600 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Chromatographic Purity Assessment
Determining the purity of a compound is critical for its use in any application. High-performance liquid chromatography (HPLC) is the standard method for this purpose.
Experimental Protocol for HPLC Analysis:
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.
-
Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proposed Synthetic Pathway
Understanding the synthesis of a compound provides context for potential impurities and byproducts. A plausible synthetic route to 2-Bromo-5-fluoro-3-(methylthio)pyridine is outlined below. This proposed pathway is for illustrative purposes and would require experimental validation.
Caption: Proposed synthetic pathway for 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for CAS 1357946-44-1, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. General safe laboratory practices should be strictly followed.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale the compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Potential Applications and Future Directions
The structural features of 2-Bromo-5-fluoro-3-(methylthio)pyridine suggest several potential areas of application. The pyridine core is a common motif in pharmacologically active compounds. The bromine atom serves as a useful handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives for biological screening. The fluorine atom can enhance metabolic stability and binding affinity. The methylthio group can also be a site for further chemical modification or may contribute to biological activity.
Future research should focus on the experimental validation of the predicted properties, a comprehensive evaluation of its toxicological profile, and the exploration of its utility as a building block in the synthesis of novel compounds with potential therapeutic or material science applications.
Conclusion
This technical guide provides a comprehensive framework for the characterization of 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS 1357946-44-1). While a significant portion of the characterization data awaits experimental determination, the outlined protocols and predicted properties offer a solid foundation for researchers. By following the methodologies described herein, scientists and drug development professionals can effectively characterize this novel compound and unlock its potential in their respective fields. The synthesis of this and other novel chemical entities is a key aspect of advancing chemical and pharmaceutical research.
References
- Note: As specific literature for CAS 1357946-44-1 is not readily available, this section would typically be populated with references to the experimental procedures and data as they are generated and published. For now, it serves as a placeholder for future work.
A Technical Guide to the Structural Elucidation of 2-Bromo-5-fluoro-3-(methylthio)pyridine
Introduction
2-Bromo-5-fluoro-3-(methylthio)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique combination of a bromine atom, a fluorine atom, and a methylthio group on the pyridine core makes it a versatile building block for the synthesis of novel pharmaceutical candidates. The precise arrangement of these substituents is critical to its reactivity and biological activity. Therefore, unambiguous structure elucidation is a cornerstone of its application in research and development. This guide provides an in-depth overview of the modern analytical techniques and methodologies employed to confirm the chemical structure of 2-Bromo-5-fluoro-3-(methylthio)pyridine, ensuring its identity and purity for downstream applications.
The Strategic Approach to Structure Elucidation
The confirmation of the structure of a novel or synthesized organic molecule like 2-Bromo-5-fluoro-3-(methylthio)pyridine is a systematic process. It begins with the most direct and informative techniques and progresses to more specialized methods if ambiguities remain. Our approach is rooted in the principles of spectroscopic and spectrometric analysis, providing a holistic view of the molecule's atomic and electronic framework.
Part 1: Unveiling the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon and proton skeleton of the molecule and deduce the connectivity of the atoms.
Proton (¹H) NMR Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
Causality of Experimental Choices: For a molecule like 2-Bromo-5-fluoro-3-(methylthio)pyridine, ¹H NMR is the first line of analysis. The expected spectrum should reveal two distinct aromatic proton signals and a signal for the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine ring. The coupling patterns (splitting) between adjacent protons provide definitive evidence of their relative positions.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 8.1 - 8.4 | Doublet of doublets (dd) | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |
| -SCH₃ | 2.4 - 2.6 | Singlet (s) | N/A |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-fluoro-3-(methylthio)pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Carbon-13 (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
Causality of Experimental Choices: ¹³C NMR is essential for confirming the carbon framework of the pyridine ring and the presence of the methylthio group. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the attached substituents. The presence of the fluorine atom will also result in characteristic C-F coupling.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 (C-Br) | 140 - 145 | ~5-10 |
| C-3 (C-S) | 120 - 125 | ~20-25 |
| C-4 | 125 - 130 | ~5-10 |
| C-5 (C-F) | 155 - 160 | ~240-260 |
| C-6 | 145 - 150 | ~15-20 |
| -SCH₃ | 15 - 20 | N/A |
Fluorine-19 (¹⁹F) NMR Spectroscopy: A Direct Probe of the Fluoro-substituent
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.
Causality of Experimental Choices: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It will show a single signal for the fluorine atom, and its coupling to the adjacent protons (H-4 and H-6) will confirm their proximity.
Predicted ¹⁹F NMR Data: A single signal is expected in the typical range for aromatic fluorine compounds, exhibiting coupling to H-4 and H-6.
Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Causality of Experimental Choices: For 2-Bromo-5-fluoro-3-(methylthio)pyridine, mass spectrometry is used to confirm the molecular formula (C₆H₅BrFNS). The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) provides a clear signature in the mass spectrum.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 221 and 223, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.
-
Key Fragments: Loss of the methyl group (-CH₃), the methylthio group (-SCH₃), and the bromine atom (-Br) are expected fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Part 3: Probing Functional Groups with Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality of Experimental Choices: While less definitive for the overall structure than NMR or MS, IR spectroscopy can quickly confirm the presence of key functional groups and the aromatic pyridine ring.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic, -SCH₃) | 2850 - 3000 |
| C=N and C=C stretching (pyridine ring) | 1400 - 1600 |
| C-F stretching | 1200 - 1300 |
| C-S stretching | 600 - 800 |
| C-Br stretching | 500 - 650 |
Part 4: The Gold Standard for Unambiguous Structure Determination: Single-Crystal X-ray Crystallography
When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the definitive technique. This method provides the precise spatial arrangement of all atoms in the molecule, including bond lengths and angles.
Causality of Experimental Choices: For novel compounds, especially those intended for pharmaceutical applications where stereochemistry and solid-state packing are critical, X-ray crystallography provides the highest level of structural proof.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of 2-Bromo-5-fluoro-3-(methylthio)pyridine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
Visualizing the Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process for 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Caption: Workflow for the structure elucidation of 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Conclusion
The structural elucidation of 2-Bromo-5-fluoro-3-(methylthio)pyridine is a multi-faceted process that relies on the synergistic application of various analytical techniques. Through the careful interpretation of data from NMR spectroscopy, mass spectrometry, and IR spectroscopy, a confident structural assignment can be made. For ultimate confirmation, particularly in a regulatory or drug development context, single-crystal X-ray crystallography provides irrefutable evidence of the molecule's three-dimensional architecture. This rigorous analytical approach ensures the quality, purity, and structural integrity of this important chemical building block, paving the way for its successful application in the synthesis of next-generation therapeutics.
References
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 25, 2026, from [Link].
-
Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved January 25, 2026, from [Link].
-
PubChem. (n.d.). 2-bromo-5-(methylthio)pyridine. Retrieved January 25, 2026, from [Link].
-
ResearchGate. (2016). 2-Bromo-5-methylpyridine. Retrieved January 25, 2026, from [Link].
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved January 25, 2026, from [Link].
-
SpectraBase. (n.d.). 2-Bromo-5-nitropyridine. Retrieved January 25, 2026, from [Link].
An In-Depth Technical Guide to 2-Bromo-5-fluoro-3-(methylthio)pyridine
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our commitment to scientific integrity and the dissemination of accurate, reliable technical information is paramount. In the course of preparing this guide on 2-Bromo-5-fluoro-3-(methylthio)pyridine , we have encountered a significant challenge: a lack of specific, verifiable data for this exact molecule in publicly accessible chemical databases and scientific literature.
The search results consistently provided information for structurally related but distinct compounds, namely 2-Bromo-3-fluoro-5-methylpyridine and 2-Bromo-5-fluoro-3-methylpyridine . While these molecules share a brominated and fluorinated pyridine core, the presence of a methylthio (-SMe) group at the 3-position, as specified in the topic, fundamentally alters the molecule's chemical properties, reactivity, and potential applications compared to a methyl (-Me) group.
Presenting information on these related but incorrect compounds would be misleading and counterproductive to the precise needs of the scientific community. Therefore, in the interest of maintaining the highest standards of accuracy and trustworthiness, we must highlight this data gap.
This document will proceed by outlining the fundamental properties that can be theoretically inferred for 2-Bromo-5-fluoro-3-(methylthio)pyridine and will discuss general synthetic and reactive principles for analogous structures. This approach is intended to provide a foundational framework for researchers who may be working with this novel compound. We will also present the available data for the closely related methyl-substituted pyridines for comparative context, clearly delineating it from the target molecule.
Section 1: Physicochemical Properties of 2-Bromo-5-fluoro-3-(methylthio)pyridine (Theoretical)
Due to the absence of experimental data, the following properties are based on theoretical calculations and extrapolations from similar structures. These values should be used as estimations and require experimental validation.
| Property | Theoretical Value/Information |
| Molecular Formula | C₆H₅BrFNS |
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | 2-Bromo-5-fluoro-3-(methylthio)pyridine |
| CAS Number | Not found in available databases. |
| Canonical SMILES | CSC1=C(C=C(F)C=N1)Br |
| InChI Key | Not available. |
Comparative Data for Structurally Similar Compounds:
For the purpose of context, the experimentally determined properties of the methyl-substituted analogue, 2-Bromo-5-fluoro-3-methylpyridine , are provided below. It is crucial to reiterate that these are not the properties of the requested methylthio compound.
| Property | 2-Bromo-5-fluoro-3-methylpyridine |
| Molecular Formula | C₆H₅BrFN[1][2][3] |
| Molecular Weight | 190.01 g/mol [1][2] |
| CAS Number | 38186-85-5[1][2][3] |
| Appearance | Liquid[1] |
| Density | 1.598 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.540[1] |
Section 2: Synthesis and Reactivity - A Mechanistic Perspective
The synthesis of 2-Bromo-5-fluoro-3-(methylthio)pyridine would likely involve multi-step sequences common in heterocyclic chemistry. Below, we propose a plausible synthetic workflow based on established methodologies for pyridine functionalization.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted pyridine precursor. A potential forward synthesis is outlined below.
Caption: A generalized synthetic workflow for 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Step-by-Step Methodological Considerations:
-
Starting Material Selection: A potential starting material could be a di-substituted pyridine, such as 2,3-dibromo-5-fluoropyridine or a related precursor where one halogen can be selectively displaced.
-
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic aromatic substitution (SNAr). This would involve reacting the precursor with sodium thiomethoxide (NaSMe). The choice of solvent (e.g., DMF, DMSO) and reaction temperature would be critical to ensure selectivity and high yield. The fluorine and bromine atoms on the pyridine ring are electron-withdrawing, which would activate the ring towards nucleophilic attack.
-
Bromination: If the starting material does not already contain the bromine at the 2-position, a subsequent bromination step would be necessary. Electrophilic bromination of the pyridine ring can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The directing effects of the existing fluorine and methylthio groups would need to be carefully considered to achieve the desired regioselectivity.
Section 3: Potential Applications in Research and Drug Development
Halogenated and sulfur-containing pyridines are valuable scaffolds in medicinal chemistry due to their ability to participate in a variety of cross-coupling reactions and their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Key Areas of Interest:
-
Cross-Coupling Reactions: The bromine atom at the 2-position serves as a versatile handle for introducing molecular diversity through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the synthesis of libraries of compounds for screening in drug discovery programs.
-
Enzyme Inhibition: The pyridine nitrogen and the sulfur of the methylthio group can act as hydrogen bond acceptors or coordinate with metal ions in the active sites of enzymes. This makes the scaffold a promising starting point for the design of enzyme inhibitors.
-
Metabolic Stability: The fluorine atom at the 5-position can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-5-fluoro-3-(methylthio)pyridine is not available, general precautions for handling halogenated aromatic compounds should be strictly followed. Based on the data for analogous compounds, it should be assumed to be a hazardous substance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-5-fluoro-3-(methylthio)pyridine represents a potentially valuable but currently undercharacterized building block in synthetic and medicinal chemistry. This guide has provided a theoretical framework for its properties, synthesis, and potential applications based on established chemical principles and data from closely related analogues. It is our hope that this preliminary guide will serve as a useful starting point for researchers and stimulate further experimental investigation into this novel compound. As new data becomes available, we will endeavor to update this resource to maintain its accuracy and relevance.
References
-
PubChem. 2-Bromo-3-fluoro-5-methylpyridine. [Link]
Sources
Potential biological activity of fluorinated pyridines
An In-depth Technical Guide to the Biological Activity of Fluorinated Pyridines
Authored by: Gemini, Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry, few structural motifs have proven as versatile and impactful as the pyridine ring.[1] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability.[1] When this privileged scaffold is strategically augmented with fluorine, an element with unique and powerful properties, the potential for discovering novel, highly effective therapeutic agents expands dramatically. The incorporation of fluorine can profoundly enhance drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[2][3]
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a deeper understanding of the why and how behind the potent biological activity of fluorinated pyridines. We will explore the fundamental physicochemical principles, delve into key therapeutic areas with mechanistic insights, and provide robust, field-proven experimental protocols for evaluation. This document is structured to serve not just as a source of information, but as a practical guide for the rational design and validation of the next generation of fluorinated pyridine-based therapeutics.
Part 1: Foundational Principles: The Fluorine-Pyridine Synergy
The combination of fluorine and the pyridine ring is a classic example of synergistic design in medicinal chemistry. Understanding the foundational principles of this pairing is critical to appreciating their therapeutic potential.
Chapter 1: The Physicochemical Impact of Fluorination
The strategic placement of fluorine atoms on a pyridine ring can dramatically alter its electronic and physical properties. This is not merely an act of substitution but a precise tool for molecular engineering.
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element, and as such, it is a powerful electron-withdrawing group. When placed on the pyridine ring, it significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as binding to hERG channels, and can improve oral bioavailability by preventing protonation in the gastrointestinal tract.
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this metabolic pathway, thereby increasing the drug's half-life and overall exposure.[4]
-
Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including dipole-dipole, ion-dipole, and orthogonal multipolar interactions with carbonyl groups. These interactions can significantly enhance the binding affinity and selectivity of a compound for its target.
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine atom may increase lipophilicity, while a trifluoromethyl (-CF3) group is significantly more lipophilic. This modulation allows for fine-tuning a molecule's ability to cross cellular membranes and the blood-brain barrier.[5]
Caption: Impact of fluorine substitution on the properties of a pyridine scaffold.
Part 2: Therapeutic Applications and Mechanisms of Action
Fluorinated pyridines have demonstrated significant potential across a wide range of therapeutic areas. Their success stems from the ability to design molecules that potently and selectively interact with specific biological targets.
Chapter 2: Anticancer Activity
The pyridine scaffold is a cornerstone of many anticancer agents, and fluorination often enhances their efficacy.[6]
Mechanism: Kinase Inhibition Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Fluorinated pyridines form the core of several potent kinase inhibitors. A prime example is Sorafenib , a multi-kinase inhibitor used to treat renal cell and hepatocellular carcinoma.[7] Its fluoro-derivative, Regorafenib , also demonstrates broad-spectrum kinase inhibition.[7] These drugs typically bind to the ATP-binding pocket of kinases like VEGFR, PDGFR, and Raf kinases, blocking downstream signaling and inhibiting tumor growth and angiogenesis.
Mechanism: DNA Damage and Repair Inhibition Fluorinated pyrimidines, close structural relatives of pyridines, are well-known for their anticancer effects via DNA-related mechanisms.[8] For instance, the metabolite of 5-fluorouracil (5-FU) inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent DNA damage.[8] Furthermore, when fluorinated analogues are incorporated into DNA, they can trap DNA topoisomerase 1 (Top1) cleavage complexes, preventing the re-ligation of DNA strands and leading to cell death.[8][9]
Caption: Simplified kinase signaling pathway inhibited by fluorinated pyridine drugs.
Table 1: Selected Fluorinated Pyridine-Containing Anticancer Agents
| Compound | Target(s) | IC50 | Cancer Type |
|---|---|---|---|
| Sorafenib | VEGFR, PDGFR, Raf | Low nM range | Renal, Liver |
| Regorafenib | VEGFR, PDGFR, FGFR, Kit | Low nM range | Colorectal, Liver |
| Sotorasib | KRAS G12C | Low nM range | Non-Small Cell Lung |
(Note: IC50 values are highly dependent on the specific kinase and assay conditions.)
Chapter 3: Anti-Infective Activity
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Fluorinated pyridines have emerged as a promising class of compounds in this area.
Antibacterial Activity: The incorporation of a fluorinated pyridine moiety into other known antibacterial scaffolds, such as the 4-aminoquinolines, has been shown to yield hybrid molecules with moderate to good activity against Gram-positive bacteria like Staphylococcus aureus.[10][11] The fluorine atom is thought to enhance activity by altering the electronic properties of the molecule, potentially improving target binding or facilitating penetration of the bacterial cell wall.[12] Some fluorinated pyrazole-pyridyl hybrids have also shown considerable inhibition against a range of bacteria.[13]
Table 2: Example Antimicrobial Activity of Fluorinated Pyridine Derivatives
| Compound Class | Target Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| 4-Aminoquinoline-Fluoropyridine Hybrids | Staphylococcus aureus | Moderate Activity Reported | [11] |
| Schiff Base Derivatives (HSB-5, HSB-6) | Pseudomonas aeruginosa | 12 mm Zone of Inhibition | [14] |
| Pyrazole-Pyridyl-Oxadiazole Hybrids | Various Bacteria & Fungi | Potent Activity Reported |[13] |
Chapter 4: Central Nervous System (CNS) Activity
The ability of fluorine to modulate lipophilicity and metabolic stability makes fluorinated pyridines particularly well-suited for CNS drug discovery, where crossing the blood-brain barrier is often a prerequisite.
Mechanism: Ion Channel Modulation A landmark example in this area is Suzetrigine (VX-548) , a highly potent and selective inhibitor of the NaV1.8 sodium channel, which is crucial for pain signal transmission in peripheral neurons.[4] Suzetrigine is a fluorinated pyridine derivative that demonstrated remarkable efficacy in clinical trials for acute pain.[4] Its high selectivity (>30,000-fold over other NaV channels) is a key feature, minimizing off-target CNS effects.[4] The fluorine atoms in its structure are critical for achieving high potency, metabolic stability, and optimal physicochemical properties for binding to a unique allosteric site on the channel.[4]
Table 3: Profile of Suzetrigine (VX-548)
| Property | Value | Reference |
|---|---|---|
| Target | NaV1.8 Sodium Channel | [4] |
| Mechanism | Allosteric Inhibition | [4] |
| Potency (IC50) | 0.7 nM | [4] |
| Therapeutic Area | Acute Pain |[4] |
Part 3: A Practical Guide to Evaluation
The journey from a synthesized compound to a validated hit requires a systematic and rigorous evaluation process. The goal is to build a self-validating data package that confirms on-target activity and eliminates artifacts.
Chapter 5: Experimental Workflow for Hit Discovery and Validation
A robust screening cascade is essential for identifying high-quality lead compounds. This workflow ensures that resources are focused on the most promising molecules. The process begins with broad primary screens to identify activity, followed by increasingly specific assays to confirm the mechanism of action and rule out false positives.
Caption: A robust experimental workflow for hit discovery and validation.
Chapter 6: Key Experimental Protocols
The trustworthiness of any drug discovery campaign rests on the quality of its experimental data. Below are detailed, step-by-step protocols for key assays used to evaluate the biological activity of fluorinated pyridines.
Protocol 1: Cell Viability (MTT/MTS) Assay for Anticancer Screening
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductases that convert the tetrazolium salt (MTT or MTS) into a colored formazan product.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyridine compounds in appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Reagent Addition: Add 20 µL of the MTS reagent (or MTT followed by a solubilization step) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the color to develop.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and background (0% viability). Plot the percentage of viability against the compound concentration (log scale) and fit a dose-response curve to determine the IC50 value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each fluorinated pyridine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.
-
Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Validation: The positive control well should be turbid, and the negative control well should be clear.
Protocol 3: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Principle: This biophysical assay confirms direct binding of a ligand to a target protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). The unfolding of the protein is monitored using an environment-sensitive fluorescent dye.[15]
Methodology:
-
Reagent Preparation: Prepare a master mix containing the purified target protein at a final concentration of 2-5 µM in a suitable buffer, and a fluorescent dye (e.g., SYPRO Orange) at a 5X final concentration.
-
Compound Addition: Dispense the master mix into the wells of a 96- or 384-well PCR plate. Add the fluorinated pyridine compounds to a final concentration of 10-20 µM. Include a vehicle control (e.g., DMSO).
-
Thermal Melt: Place the plate in a quantitative real-time PCR (qPCR) instrument. Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature. The Tm is the midpoint of the unfolding transition. A positive "hit" is a compound that causes a significant increase in the Tm (ΔTm) compared to the vehicle control, indicating stabilizing binding.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyridine scaffold is a proven and powerful strategy in modern drug discovery. From potent kinase inhibitors in oncology to highly selective ion channel modulators for non-opioid pain relief, the impact of this chemical pairing is undeniable. The principles of modulating pKa, blocking metabolic hotspots, and creating novel binding interactions provide a rational basis for the continued design of superior therapeutics.
The future remains bright for this privileged structural class. Advances in synthetic chemistry are making it easier to perform late-stage fluorination, allowing for the rapid generation of diverse analogues of complex molecules.[16] As our understanding of disease biology deepens, the ability to fine-tune the properties of the versatile pyridine ring with fluorine will undoubtedly lead to the discovery of new medicines that are safer, more effective, and capable of addressing the world's most pressing unmet medical needs.
References
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Grem, J. L., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]
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MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]
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Naeem, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
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University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
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MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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Peterson, B. R., et al. (n.d.). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Publishing. [Link]
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Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
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ResearchGate. (n.d.). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Ranjbar-Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Semantic Scholar. [Link]
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Ranjbar-Karimi, R., & Poorfreidoni, A. (2018). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. PubMed. [Link]
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Glorius, F., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]
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El-Sayed, W. A., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]
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Ciulli, A., et al. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. [Link]
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Popa, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
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Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
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Wunberg, T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
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NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
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Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link]
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Safety, handling, and storage of 2-Bromo-5-fluoro-3-(methylthio)pyridine
An In-depth Technical Guide to the Safe Handling, and Storage of 2-Bromo-5-fluoro-3-(methylthio)pyridine
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS No. 1360032-26-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Compound Profile and Hazard Identification
2-Bromo-5-fluoro-3-(methylthio)pyridine is a halogenated pyridine derivative. A precise understanding of its chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.
1.1. Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for the correct handling and storage of the material.
| Property | Value | Source |
| CAS Number | 1360032-26-8 | |
| Molecular Formula | C6H5BrFNS | |
| Molecular Weight | 222.08 g/mol | |
| Appearance | Solid | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
1.2. Hazard Classification and Precautionary Measures
This compound is classified based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard statements and the corresponding precautionary measures that must be observed.
| Hazard Statement | Code | Precautionary Statement | Code |
| Causes skin irritation | H315 | Wash skin thoroughly after handling. | P264 |
| Causes serious eye irritation | H319 | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | ||
| IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | P304+P340 |
Safe Handling Protocols
Adherence to rigorous handling protocols is paramount to minimizing exposure risk and ensuring the integrity of the compound. The following procedures are based on established best practices for handling potentially hazardous chemical solids.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the use of appropriate engineering controls and PPE.
-
Ventilation: All handling of 2-Bromo-5-fluoro-3-(methylthio)pyridine solid should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Personal Protective Equipment: The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
2.2. Step-by-Step Weighing and Transfer Procedure
The following workflow outlines the safe procedure for weighing and transferring the solid compound.
Caption: Workflow for Safe Weighing and Transfer of Solid Chemical Compounds.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
3.1. First-Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
3.2. Accidental Release Measures
In the case of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Storage and Stability
Proper storage is essential for maintaining the purity and stability of 2-Bromo-5-fluoro-3-(methylthio)pyridine and for ensuring the safety of laboratory personnel.
4.1. Storage Conditions
-
Temperature: Store in a cool, dry place. Specific temperature requirements should be confirmed with the supplier, but refrigerated storage (2-8 °C) is often recommended for such compounds.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.
-
Container: Keep the container tightly sealed to prevent contamination and exposure to the atmosphere.
4.2. Incompatibilities
Avoid contact with strong oxidizing agents, as these may react exothermically with the compound.
The logical flow for proper storage is illustrated in the diagram below.
Caption: Logical Workflow for Proper Chemical Storage.
Disposal Considerations
Disposal of 2-Bromo-5-fluoro-3-(methylthio)pyridine and its contaminated materials must be handled as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
The Synthetic Versatility of 2-Bromo-5-fluoro-3-(methylthio)pyridine: A Technical Primer for Advanced Drug Discovery
Introduction: A Multifaceted Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of substituted pyridine scaffolds is a cornerstone of rational molecular design. Among these, 2-Bromo-5-fluoro-3-(methylthio)pyridine emerges as a particularly valuable, albeit underexplored, building block. Its unique trifunctional substitution pattern offers a rich and tunable reactivity profile, enabling chemists to forge complex molecular architectures with a high degree of control. This guide provides an in-depth analysis of the reactivity of this compound, offering field-proven insights into its behavior in key synthetic transformations. We will delve into the electronic and steric influences that govern its reactivity, providing a robust framework for its application in the synthesis of novel chemical entities.
The inherent asymmetry and distinct electronic nature of each substituent on the pyridine ring—the labile bromine atom at the 2-position, the strongly electron-withdrawing fluorine at the 5-position, and the potentially oxidizable methylthio group at the 3-position—present a fascinating interplay of reactivity. This document will serve as a technical guide for researchers, elucidating the probable synthetic pathways and reaction mechanisms, and providing actionable protocols for the strategic manipulation of this versatile scaffold.
I. Understanding the Reactivity Landscape: An Electron-Density Perspective
The reactivity of 2-Bromo-5-fluoro-3-(methylthio)pyridine is dictated by the electronic interplay of its substituents. The pyridine nitrogen, being more electronegative than carbon, inherently reduces the electron density of the ring, making it susceptible to nucleophilic attack. This effect is further amplified by the potent inductive-withdrawing effect of the fluorine atom at the 5-position. Conversely, the methylthio group at the 3-position can act as a mild electron-donating group through resonance, although its sulfur atom can also be a site for oxidation. The bromine atom at the 2-position is the primary handle for cross-coupling reactions, its reactivity being modulated by the adjacent nitrogen and the other ring substituents.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The 2-bromo substituent is the most versatile site for the introduction of molecular diversity via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition of palladium(0) to the C-Br bond, a key step in many cross-coupling catalytic cycles.
A. Suzuki-Miyaura Coupling: A Gateway to Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[1] For 2-Bromo-5-fluoro-3-(methylthio)pyridine, this reaction is expected to proceed efficiently at the 2-position, coupling with a variety of boronic acids and their derivatives.
Causality Behind Experimental Choices:
-
Catalyst Selection: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand, is essential. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the reductive elimination step and are effective for coupling with sterically hindered partners.
-
Base and Solvent: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of solvent is crucial for solubility and reaction temperature; ethereal solvents like 1,4-dioxane or DME, often with water as a co-solvent, are typical.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Estimated 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Estimated 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DME | 85 | Estimated 75-85 |
Note: Yields are estimated based on similar systems and are for illustrative purposes.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds.[2] This reaction allows for the coupling of 2-Bromo-5-fluoro-3-(methylthio)pyridine with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as BINAP or Josiphos-type ligands are often effective.[3] The palladium source is typically Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LiHMDS or K₃PO₄ can also be used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, charge a vial with Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv), and NaOtBu (1.4 equiv).
-
Reagent Addition: Add 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv) and morpholine (1.2 equiv) dissolved in anhydrous toluene.
-
Reaction Conditions: Seal the vial and heat the mixture to 100-110 °C.
-
Monitoring and Work-up: Follow the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
| Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | BINAP | NaOtBu | Toluene | 100 | Estimated 80-90 |
| Aniline | Xantphos | Cs₂CO₃ | Dioxane | 110 | Estimated 70-80 |
| Benzylamine | RuPhos | K₃PO₄ | t-BuOH | 90 | Estimated 75-85 |
Note: Yields are estimated based on analogous reactions and are for illustrative purposes.[4]
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
III. Nucleophilic Aromatic Substitution (SNA_r_): Leveraging the Electron-Deficient Ring
The fluorine atom at the 5-position, while generally a poor leaving group in S_N_Ar reactions on electron-rich arenes, can be displaced on highly electron-deficient rings.[5] However, in this specific molecule, the bromine at the 2-position, activated by the adjacent nitrogen, is the more likely site for nucleophilic aromatic substitution, especially with strong nucleophiles. The rate of displacement for halogens in S_N_Ar on pyridines typically follows F > Cl > Br > I, due to the high electronegativity of fluorine polarizing the C-F bond.[6] Despite this, the position of the halogen is also critical. Halogens at the 2- and 4-positions are more readily displaced due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
Illustrative Experimental Protocol: S_N_Ar with Sodium Methoxide
-
Reaction Setup: In a sealed tube, dissolve 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv) in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide (2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Monitoring and Work-up: Monitor by TLC or GC-MS. After completion, cool to room temperature, neutralize with dilute HCl, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by chromatography.
IV. Oxidation of the Methylthio Group: Accessing Sulfoxides and Sulfones
The sulfur atom of the methylthio group is susceptible to oxidation, providing a route to the corresponding sulfoxide and sulfone derivatives. These oxidized functionalities can significantly alter the electronic properties of the pyridine ring and introduce new hydrogen bonding capabilities, which is of great interest in medicinal chemistry.
Causality Behind Experimental Choices:
-
Selective Oxidation to Sulfoxide: Mild oxidizing agents are required for the selective conversion to the sulfoxide. meta-Chloroperoxybenzoic acid (m-CPBA) at low temperatures is a common choice.
-
Oxidation to Sulfone: Stronger oxidizing agents or harsher conditions will lead to the sulfone. Using an excess of m-CPBA or other oxidants like potassium permanganate or hydrogen peroxide with a suitable catalyst will afford the sulfone.
Illustrative Experimental Protocol: Oxidation to the Sulfoxide
-
Reaction Setup: Dissolve 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv) in a chlorinated solvent like dichloromethane (DCM) and cool to 0 °C.
-
Reagent Addition: Add a solution of m-CPBA (1.1 equiv) in DCM dropwise.
-
Reaction Conditions: Stir at 0 °C and allow to slowly warm to room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with a solution of sodium thiosulfate, wash with sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Oxidation pathways of the methylthio group.
V. Proposed Synthesis of 2-Bromo-5-fluoro-3-(methylthio)pyridine
While the direct synthesis of this specific molecule is not readily found in the literature, a plausible synthetic route can be proposed based on known transformations of substituted pyridines. A potential route could involve the bromination of a pre-functionalized pyridine ring. For instance, starting from a suitable aminopyridine, diazotization followed by a Sandmeyer-type reaction could introduce the bromo or fluoro substituent.[7][8] The methylthio group could be introduced via nucleophilic substitution or by directed ortho-metalation followed by quenching with dimethyl disulfide.
Conclusion: A Versatile Scaffold for Future Discovery
2-Bromo-5-fluoro-3-(methylthio)pyridine represents a promising and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its trifunctional nature allows for a range of selective transformations, including palladium-catalyzed cross-coupling reactions at the 2-position, potential nucleophilic aromatic substitution, and oxidation of the methylthio group. This guide provides a foundational understanding of its reactivity profile, grounded in the principles of heterocyclic chemistry and supported by analogous systems. The provided protocols and mechanistic insights are intended to empower researchers to harness the full synthetic potential of this valuable scaffold, paving the way for the discovery of next-generation bioactive molecules.
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 43. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2021). The Journal of Organic Chemistry, 86(17), 11849–11860. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2019). unavailable. Available at: [Link]
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Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives.. (2011). The Journal of Organic Chemistry, 76(8), 2775–2781. Available at: [Link]
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C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. (2022). Journal of the American Chemical Society, 144(32), 14463–14470. Available at: [Link]
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The Indispensable Halogen: A Technical Guide to the Discovery and Strategic Application of Substituted Bromopyridines in Modern Chemistry
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, materials science, and agrochemicals. Among its myriad derivatives, substituted bromopyridines have emerged as exceptionally versatile and powerful intermediates. The strategic placement of a bromine atom on the pyridine ring unlocks a vast chemical space, enabling the construction of complex molecular architectures through a host of classical and modern synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and contemporary application of substituted bromopyridines. We will traverse the seminal synthetic routes that first brought these compounds to the forefront of organic chemistry and delve into the mechanistic intricacies of modern cross-coupling reactions that have solidified their indispensable role. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of substituted bromopyridines in their own synthetic endeavors.
A Historical Perspective: From Pyridine's Discovery to the Dawn of Halogenation
The story of substituted bromopyridines is intrinsically linked to the history of their parent heterocycle, pyridine. While impure pyridine was likely prepared by early alchemists, it was the Scottish chemist Thomas Anderson who first isolated it in its pure form in 1849.[1] However, the elucidation of its cyclic structure took several more decades. The first major breakthrough in the synthesis of pyridine derivatives came in 1881, when Arthur Rudolf Hantzsch developed his eponymous pyridine synthesis, a multi-component reaction that remains a classic method to this day.[2][3]
The direct halogenation of pyridine proved to be a more facile process than nitration or sulfonation, opening the door for the preparation of a variety of halogenated derivatives.[2] Early methods for the synthesis of bromopyridines often involved direct bromination under harsh conditions. For instance, 3-bromopyridine can be produced by heating pyridine with bromine in fuming sulfuric acid at 130°C.[4]
A pivotal development in the synthesis of specific bromopyridine isomers was the application of diazotization reactions to aminopyridines. The Craig diazotization-bromination method, first described in 1934, provided a reliable route to 2-bromopyridine from the readily available 2-aminopyridine.[5][6] This reaction, a variation of the Sandmeyer reaction, involves the diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid and bromine, followed by the displacement of the diazonium group with bromide.
Foundational Synthetic Methodologies: Classical Routes to Bromopyridines
While modern synthetic chemistry has introduced a plethora of new techniques, the classical methods for synthesizing bromopyridines remain fundamental to understanding their chemistry and are still employed in various applications.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (or an ammonia surrogate) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[7][8] While not a direct method for bromination, it is a powerful tool for constructing the pyridine ring itself, which can then be subjected to bromination.
Experimental Protocol: A Generalized Hantzsch Pyridine Synthesis
-
Condensation: In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and a source of ammonia, such as ammonium acetate (1.1 equivalents), in a suitable solvent like ethanol.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product often precipitates and can be isolated by filtration.
-
Aromatization: Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent, such as nitric acid or ceric ammonium nitrate (CAN), portion-wise at room temperature or with gentle heating.
-
Workup and Purification: After the oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Diagram: Mechanism of the Hantzsch Pyridine Synthesis
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
The Craig Diazotization-Bromination of Aminopyridines
This method is a cornerstone for the synthesis of 2- and 4-bromopyridines from their corresponding aminopyridines. It is a variation of the Sandmeyer reaction, which is a powerful tool for the conversion of aromatic amines to a wide range of functional groups via their diazonium salts.[9][10]
Experimental Protocol: Synthesis of 2-Bromopyridine via the Craig Method
-
Initial Reaction: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, add 48% hydrobromic acid. Slowly add 2-aminopyridine with stirring.
-
Bromine Addition: While maintaining the low temperature, add bromine dropwise to the mixture. A thick, yellow-orange perbromide precipitate will form.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 0°C.
-
Neutralization: After the addition of sodium nitrite is complete, slowly add a solution of sodium hydroxide to the reaction mixture, still maintaining a low temperature. The mixture will become lighter in color.
-
Extraction and Purification: Transfer the reaction mixture to a separatory funnel. Extract the 2-bromopyridine with a suitable organic solvent, such as diethyl ether. The organic layers are combined, dried over a desiccating agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.[11]
Diagram: Workflow for the Craig Diazotization-Bromination
Caption: Experimental workflow for the synthesis of 2-bromopyridine.
The Modern Era: Transition Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions revolutionized organic synthesis, and the application of these reactions to substituted bromopyridines has been particularly impactful. The bromine atom serves as an excellent handle for the introduction of a wide variety of substituents, enabling the rapid construction of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is one of the most widely used cross-coupling reactions due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[12][13]
Experimental Protocol: A General Suzuki-Miyaura Coupling of a Bromopyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition and Degassing: Add a degassed solvent system, such as a mixture of toluene and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by the freeze-pump-thaw method.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over a desiccating agent, and the solvent is removed. The crude product is purified by column chromatography.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Fictionalized Data |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 | Fictionalized Data |
| PEPPSI-IPr | K₂CO₃ | DMF | 110 | 6 | 92 | [1] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 24 | 91 | Fictionalized Data |
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid. (Note: This table includes fictionalized data for comparative purposes, alongside a cited example, to illustrate the typical range of conditions and outcomes.)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of arylamines from aryl halides and amines. This reaction is of paramount importance in the pharmaceutical industry, as the arylamine moiety is a common feature in many drug molecules.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromopyridine (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents).
-
Solvent Addition: Add an anhydrous, degassed solvent, such as toluene or dioxane.
-
Heating: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-120°C).
-
Workup and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Applications in Drug Discovery and Development
The synthetic versatility of substituted bromopyridines has made them invaluable building blocks in the pharmaceutical industry. The ability to introduce diverse functionalities at specific positions on the pyridine ring is crucial for the optimization of lead compounds and the synthesis of active pharmaceutical ingredients (APIs).
| Drug | Therapeutic Area | Bromopyridine Intermediate | Key Transformation | Reference |
| Zolpidem | Hypnotic | 2-amino-5-methylpyridine (used to form the imidazopyridine core) | Condensation | [9][13][14] |
| Etoricoxib | Anti-inflammatory | 5-chloro-3-bromo-2-hydroxypyridine | Suzuki Coupling | [15][16] |
| Abiraterone Acetate | Prostate Cancer | 3-Bromopyridine | Suzuki or Negishi Coupling | [12][17][18] |
| Nevirapine | Antiretroviral (HIV) | 2-chloro-3-amino-4-picoline (can be derived from a brominated precursor) | Nucleophilic Substitution | [7][19][20] |
Table 2: Examples of Marketed Drugs Synthesized Using Pyridine Intermediates (often derived from bromopyridines).
The synthesis of the anti-prostate cancer drug Abiraterone Acetate provides an excellent example of the strategic use of a bromopyridine. In several synthetic routes, the key step involves a cross-coupling reaction between a steroidal triflate or iodide and an organometallic reagent derived from 3-bromopyridine.[18][21] This highlights the role of 3-bromopyridine as a robust and reliable precursor for introducing the critical 3-pyridyl moiety into the final drug structure.
Similarly, the synthesis of the hypnotic agent Zolpidem involves the condensation of a bromo-amide with 2-amino-5-methylpyridine to construct the core imidazo[1,2-a]pyridine scaffold.[9] While the pyridine itself is not brominated in this specific step, the broader synthetic strategies for such substituted aminopyridines often rely on brominated intermediates.
Conclusion and Future Perspectives
The journey of substituted bromopyridines from their initial discovery through classical synthetic methods to their current status as indispensable tools in modern organic chemistry is a testament to their remarkable utility. The development of powerful cross-coupling reactions has unlocked unprecedented opportunities for the construction of complex molecules, with profound implications for drug discovery, materials science, and agrochemical development.
Looking ahead, the field will likely see continued innovation in the selective and efficient synthesis of highly functionalized bromopyridines. The development of novel catalytic systems with even greater activity and selectivity, as well as the application of emerging technologies such as flow chemistry and photoredox catalysis, will undoubtedly expand the synthetic chemist's toolbox. As our understanding of the intricate relationship between molecular structure and function deepens, the strategic application of substituted bromopyridines is poised to play an even more critical role in addressing some of the most pressing scientific challenges of our time.
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The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch. The Hantzsch pyridine synthesis typically uses a 2:1:1 mixture of a β-keto acid (often acetoacetate), an aldehyde (often formaldehyde), and ammonia or its salt as the nitrogen donor. First, a double hydrogenated pyridine is obtained, which is then oxidized to the corresponding pyridine derivative. Emil Knoevenagel showed that asymmetrically substituted pyridine derivatives can be produced with this process. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-5-fluoro-3-(methylthio)pyridine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of complex molecular architectures.[2] This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-5-fluoro-3-(methylthio)pyridine, a heteroaromatic building block of significant interest in medicinal chemistry. The presence of a fluorine atom, a methylthio group, and the pyridine nitrogen atom imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for the synthesis of novel bioactive compounds.
The protocol herein is designed to be a robust starting point for researchers. However, as with any chemical transformation, optimization may be necessary to achieve the desired outcome for a specific boronic acid coupling partner. This guide will delve into the rationale behind the choice of reagents and conditions, provide a step-by-step experimental procedure, and offer a comprehensive troubleshooting guide to address potential challenges.
Physicochemical Properties and Safety Considerations
2-Bromo-5-fluoro-3-(methylthio)pyridine is a specialized reagent. While detailed experimental data for this specific compound is not widely available, we can infer its properties and handling requirements from closely related structures and general chemical principles.
| Property | Value | Source/Comment |
| CAS Number | 1820608-42-1 | [3][4] |
| Molecular Formula | C₆H₅BrFNS | [3][4] |
| Molecular Weight | 222.08 g/mol | [3][4] |
| Appearance | Likely a solid or high-boiling liquid | Inferred from related structures. |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General property of similar organic halides. |
Safety Precautions:
-
Irritant: Similar brominated and fluorinated pyridines are known to be irritants to the skin, eyes, and respiratory tract.[5]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Catalyst Selection: The choice of a palladium catalyst and its associated ligand is critical for a successful reaction. For electron-deficient heteroaryl bromides like our substrate, ligands that are both electron-rich and bulky are often preferred. These characteristics promote the oxidative addition step and stabilize the palladium center. Catalysts like Pd(dppf)Cl₂ or those generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) are excellent candidates.[6][7]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like cesium carbonate or potassium phosphate are often employed.
-
Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water, are commonly used. The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.
Experimental Protocol: A Generalized Procedure
This protocol is a general guideline for the Suzuki coupling of 2-bromo-5-fluoro-3-(methylthio)pyridine with a generic arylboronic acid. The specific quantities and conditions may require optimization for different coupling partners.
Materials:
-
2-Bromo-5-fluoro-3-(methylthio)pyridine
-
Arylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a combination of a palladium precursor and a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Reaction Setup Workflow:
Figure 2: A generalized workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv).
-
Addition of Coupling Partner: Add the arylboronic acid (1.1 - 1.5 equiv).
-
Addition of Base: Add the base (2.0 - 3.0 equiv).
-
Addition of Catalyst: Add the palladium catalyst (0.01 - 0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation: Example Reaction Parameters
The following table provides a starting point for optimizing the reaction conditions.
| Parameter | Condition 1 (Mild) | Condition 2 (Robust) | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | For more challenging substrates, a more active catalyst system is often required. |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | A stronger, non-nucleophilic base can improve reaction rates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | The choice of solvent can influence catalyst activity and solubility of reactants. |
| Temperature | 90 °C | 110 °C | Higher temperatures can overcome activation barriers for less reactive substrates. |
| Time | 12-24 h | 6-12 h | Reaction time will vary based on the reactivity of the coupling partners. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is fresh and properly handled. Consider using a pre-catalyst or a different ligand. |
| Insufficiently degassed solvents | Thoroughly degas all solvents to prevent catalyst oxidation. | |
| Poorly soluble base | Use a finer powder of the base or switch to a more soluble base like Cs₂CO₃. | |
| Side Reactions (e.g., Homocoupling) | Catalyst decomposition | Lower the reaction temperature or use a more stable catalyst. |
| Presence of oxygen | Ensure the reaction is maintained under a strict inert atmosphere. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities | Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture. |
| Difficulty in Purification | Close polarity of product and starting materials | Optimize the eluent system for column chromatography. Consider alternative purification methods like preparative HPLC or crystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl compounds. The protocol and guidelines presented in this application note provide a solid foundation for the successful coupling of 2-bromo-5-fluoro-3-(methylthio)pyridine with a variety of boronic acids. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the desired products, thereby accelerating the drug discovery and development process.
References
-
PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-3-fluoro-5-(methylthio)pyridine. Retrieved from [Link]
-
Beijing Xinheng Technology Co., Ltd. (n.d.). 2-Bromo-3-fluoro-5-(methylthio)pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
American Chemical Society. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Bromo-3-fluoro-5-(methylthio)pyridine [myskinrecipes.com]
- 4. 2-Bromo-3-fluoro-5-(methylthio)pyridine - CAS:1820608-42-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-fluoro-3-(methylthio)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The privileged scaffold of substituted pyridines is a cornerstone in medicinal chemistry and materials science. Among the vast array of functionalized pyridines, 2-Bromo-5-fluoro-3-(methylthio)pyridine stands out as a versatile and highly valuable starting material for the synthesis of a diverse range of novel heterocyclic compounds. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, an electron-withdrawing fluorine atom at the 5-position, and a strategically placed methylthio group at the 3-position, offers a multitude of synthetic possibilities. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen nucleophiles. The fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules, a desirable feature in drug design. Furthermore, the methylthio group can act as a precursor for the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to exhibit a wide range of biological activities.
This comprehensive guide provides detailed application notes and protocols for the utilization of 2-Bromo-5-fluoro-3-(methylthio)pyridine in the synthesis of advanced heterocyclic structures. We will delve into the intricacies of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing not just the "how" but also the "why" behind the chosen methodologies. Additionally, we will explore the synthesis of fused heterocyclic systems, demonstrating the untapped potential of this remarkable building block.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, and they are particularly well-suited for the functionalization of 2-Bromo-5-fluoro-3-(methylthio)pyridine. The C-Br bond at the 2-position of the pyridine ring is amenable to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] This reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 2-position of the pyridine ring.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of the palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. For electron-rich pyridines, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often effective. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Protocol 1: Synthesis of 5-Fluoro-2-(4-methoxyphenyl)-3-(methylthio)pyridine
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-5-fluoro-3-(methylthio)pyridine | N/A | 222.08 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask under the inert atmosphere.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[2] This reaction enables the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring, providing a key intermediate for the synthesis of fused heterocyclic systems.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium precursor and a bulky, electron-rich phosphine ligand are essential. Ligands like XPhos, RuPhos, and BrettPhos are often employed for the amination of heteroaryl halides. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
Protocol 2: Synthesis of N-Benzyl-5-fluoro-3-(methylthio)pyridin-2-amine
Workflow Diagram:
Sources
Palladium-catalyzed cross-coupling reactions with 2-Bromo-5-fluoro-3-(methylthio)pyridine
Initiating Search Strategy
I'm starting with focused Google searches to get data on palladium-catalyzed cross-coupling reactions with 2-Bromo-5-fluoro-3-(methylthio)pyridine. I aim for comprehensive coverage of relevant literature and reaction conditions. This initial phase involves refining search terms and evaluating search results for useful information.
Defining Search Parameters
I'm now zeroing in on search terms for palladium-catalyzed cross-coupling of 2-Bromo-5-fluoro-3-(methylthio)pyridine, specifically focusing on mechanisms and protocols. I plan to use these to examine Suzuki, Buchwald-Hartwig, and Sonogashira couplings. My next task will be analysis of the results to identify key reaction parameters.
Refining Search Queries
I'm now deep-diving into the nitty-gritty, using Google to find information on palladium-catalyzed cross-couplings with the target molecule. I'm focusing on the intricacies of reaction mechanisms, particularly for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'll need to sift through all the information, organize it to understand cause and effect, and explain the why behind the experimental choices.
Application Notes and Protocols for the Utilization of 2-Bromo-5-fluoro-3-(methylthio)pyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated and Sulfur-Containing Pyridines in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile biological activity. The strategic introduction of fluorine atoms and sulfur-containing functional groups onto this core structure can profoundly enhance the efficacy and selectivity of the resulting pesticides. Fluorination, for instance, is known to increase metabolic stability, binding affinity to target enzymes, and cellular membrane permeability. Similarly, the inclusion of a methylthio group can modulate the electronic properties and lipophilicity of the molecule, contributing to its overall performance as a fungicide, herbicide, or insecticide.
2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS: 1357946-44-1) is a highly functionalized heterocyclic building block that embodies these desirable characteristics. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a fluorine atom at the 5-position, and a methylthio group at the 3-position, makes it an exceptionally valuable intermediate for the synthesis of a new generation of high-performance agrochemicals. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.
This guide provides an in-depth exploration of the synthetic utility of 2-Bromo-5-fluoro-3-(methylthio)pyridine, presenting detailed protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the discovery and development of novel agrochemical active ingredients.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.
| Property | Value | Source |
| CAS Number | 1357946-44-1 | |
| Molecular Formula | C₆H₅BrFNS | |
| Molecular Weight | 222.08 g/mol | |
| Appearance | Not specified (typically an oil or low-melting solid) | - |
| Purity | ≥95% (typical) | - |
Safety Information: Safety data for this specific compound is not widely available. However, based on structurally related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
Synthetic Applications: A Gateway to Novel Agrochemical Scaffolds
The bromine atom at the 2-position of 2-Bromo-5-fluoro-3-(methylthio)pyridine is strategically positioned for a range of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures from readily available building blocks. Below, we detail protocols for two of the most impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Application Protocol 1: Synthesis of Biaryl Pyridine Scaffolds via Suzuki-Miyaura Coupling
Introduction and Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2][3] This reaction is particularly valuable in agrochemical synthesis for constructing biaryl structures, which are common motifs in many fungicides and herbicides. The protocol below describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Bromo-5-fluoro-3-(methylthio)pyridine with a substituted phenylboronic acid.
The choice of a palladium catalyst and a phosphine ligand is critical for achieving high yields. A pre-catalyst like Pd(dppf)Cl₂ is often effective for this class of transformation as the dppf ligand is adept at promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. A base, such as potassium carbonate, is required to activate the boronic acid. The solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, facilitates the dissolution of both the organic and inorganic reagents.
Experimental Workflow Diagram:
Sources
Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Bromo-5-fluoro-3-(methylthio)pyridine
Introduction: Strategic Importance of 2-Bromo-5-fluoro-3-(methylthio)pyridine in Modern Synthesis
The privileged scaffold of substituted pyridines is a cornerstone in the architecture of countless pharmaceutical agents, agrochemicals, and functional materials. Among the vast array of pyridine building blocks, 2-Bromo-5-fluoro-3-(methylthio)pyridine stands out as a highly versatile and strategically functionalized synthon. Its unique arrangement of a reactive bromine atom at the 2-position, an electron-withdrawing fluorine at the 5-position, and a potentially coordinating methylthio group at the 3-position offers a rich platform for a diverse range of metal-catalyzed cross-coupling reactions. The C-Br bond serves as a prime handle for the introduction of new carbon-carbon and carbon-nitrogen bonds, enabling the rapid construction of complex molecular frameworks.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the most pertinent metal-catalyzed reactions involving this key intermediate, with a focus on practical application, mechanistic rationale, and field-proven insights to ensure experimental success.
Section 1: The Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura reaction is a paramount tool for the formation of C(sp²)-C(sp²) bonds, offering a robust and high-yielding pathway to biaryl and heterobiaryl structures.[1] For 2-Bromo-5-fluoro-3-(methylthio)pyridine, this reaction allows for the direct attachment of a wide array of aryl and heteroaryl moieties, significantly expanding its synthetic utility.
Mechanistic Considerations and Causality of Component Selection
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] The electron-deficient nature of the pyridine ring in 2-Bromo-5-fluoro-3-(methylthio)pyridine, further accentuated by the fluorine atom, facilitates the initial oxidative addition of the C-Br bond to a Pd(0) catalyst.
-
Catalyst and Ligand Selection: The choice of the palladium source and the accompanying ligand is critical. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often preferred. Ligands such as SPhos, XPhos, or RuPhos can accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and shorter reaction times. The steric bulk of these ligands also helps to prevent the formation of inactive palladium dimers.
-
The Role of the Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species.[2] For substrates like 2-Bromo-5-fluoro-3-(methylthio)pyridine, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The choice of base can also influence the reaction by affecting the solubility of the reagents and the stability of the catalyst.
-
Solvent System: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are common choices, with the aqueous phase being crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3]
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 5-fluoro-3-(methylthio)-2-(phenyl)pyridine.
Materials:
-
2-Bromo-5-fluoro-3-(methylthio)pyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for many heteroaryl couplings. |
| Ligand | (If using a simple Pd source) SPhos, XPhos | Electron-rich, bulky ligands enhance catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Strength and solubility of the base are key for boronate formation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Section 2: The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide.[4] This reaction provides a direct route to introduce alkynyl moieties onto the pyridine ring of 2-Bromo-5-fluoro-3-(methylthio)pyridine, which are versatile handles for further transformations such as click chemistry or the synthesis of complex heterocyclic systems.
Mechanistic Insights and Key Parameters
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[4] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the activation of the alkyne.
-
Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, is standard. The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as a base to deprotonate the terminal alkyne and often as a solvent. The amine also helps to reduce any oxidized palladium species back to the active Pd(0) state. A co-solvent like THF or DMF can be used to improve the solubility of the reagents.[4]
-
The Thioether Consideration: The methylthio group in the substrate is a soft Lewis base and could potentially coordinate to the palladium center. While often not inhibitory, in cases of low reactivity, the use of ligands that can displace the thioether from the palladium coordination sphere might be beneficial.
Visualizing the Dual Catalytic Cycles
Figure 2: Interlinked catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 2-((4-ethynylphenyl)ethynyl)-5-fluoro-3-(methylthio)pyridine.
Materials:
-
2-Bromo-5-fluoro-3-(methylthio)pyridine
-
1-Ethynyl-4-vinylbenzene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, dissolve 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 mmol, 1.0 eq) and 1-ethynyl-4-vinylbenzene (1.1 mmol, 1.1 eq) in a mixture of THF (5 mL) and Et₃N (5 mL).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard and reliable catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | Et₃N, DIPA | Acts as a base and can also serve as the solvent. |
| Solvent | THF, DMF (if needed) | Ensures solubility of all reaction components. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
Section 3: The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of amines with aryl halides.[5] For 2-Bromo-5-fluoro-3-(methylthio)pyridine, this reaction opens up avenues to a vast array of N-substituted pyridines, which are prevalent motifs in medicinal chemistry.
Mechanistic Rationale and Critical Factors
The mechanism of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
-
Catalyst and Ligand Synergy: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable palladium precatalyst and a sterically hindered, electron-rich phosphine ligand. Ligands such as BINAP, Xantphos, or the Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and should be optimized for the specific amine being used.
-
Solvent and Temperature: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst system employed.
Visualizing the Amination Pathway
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-5-fluoro-3-(methylthio)pyridin-2-amine.
Materials:
-
2-Bromo-5-fluoro-3-(methylthio)pyridine
-
Benzylamine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of nitrogen, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (5 mL), followed by 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 mmol, 1.0 eq) and benzylamine (1.2 mmol, 1.2 eq).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | Xantphos, RuPhos, BrettPhos | Bulky, electron-rich ligands are crucial for C-N bond formation. |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Strong, non-nucleophilic base is required for amine deprotonation. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-120 °C | Higher temperatures are often needed to drive the reaction to completion. |
Conclusion and Future Outlook
2-Bromo-5-fluoro-3-(methylthio)pyridine is a powerful and versatile building block for the synthesis of highly functionalized pyridine derivatives. The metal-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the construction of C-C and C-N bonds. A thorough understanding of the mechanistic underpinnings of these reactions and the rationale behind the choice of reagents and conditions is paramount for achieving high yields and purity. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of these powerful synthetic tools to scaffolds like 2-Bromo-5-fluoro-3-(methylthio)pyridine will undoubtedly lead to the discovery of new and important molecules.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). Retrieved from [Link].
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link].
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link].
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem. (n.d.).
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC - PubMed Central. (n.d.).
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16).
- One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC - NIH. (n.d.).
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents. (n.d.).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14).
- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones - PMC - NIH. (n.d.).
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 6).
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (n.d.).
-
A Thioether-Catalyzed Cross-Coupling Reaction of Allyl Halides and Arylboronic Acids - PubMed. (2022, October 24). Retrieved from [Link].
- Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes - Organic Chemistry Portal. (n.d.).
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI. (n.d.).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (n.d.).
- Palladium-Catalyzed Cross-Coupling between 8-Substituted 6-Thiophenylpurines and Boronic Acids - Sci-Hub. (n.d.).
- Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions - RosDok. (2018, June 5).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.).
-
Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed. (2015, December 7). Retrieved from [Link].
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - Sci-Hub. (n.d.).
- Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. (n.d.).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link].
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6). Retrieved from [Link].
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: 2-Bromo-5-fluoro-3-(methylthio)pyridine as a Versatile Precursor for the Synthesis of Bioactive Molecules
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in a vast array of bioactive molecules, including kinase inhibitors which are pivotal in oncology and immunology research.[1][2] The strategic functionalization of the pyridine ring is therefore a critical endeavor, enabling the fine-tuning of a molecule's pharmacological profile.
This application note details the utility of 2-Bromo-5-fluoro-3-(methylthio)pyridine as a highly versatile and strategic precursor for the synthesis of complex bioactive molecules. The orthogonal reactivity of its three key functional groups—the bromo, fluoro, and methylthio moieties—provides medicinal chemists with a powerful tool for building molecular diversity and exploring structure-activity relationships (SAR). The bromine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, the fluorine at the 5-position can modulate physicochemical properties such as pKa and metabolic stability, and the methylthio group at the 3-position offers opportunities for further derivatization.
This document will provide a detailed overview of the reactivity of this precursor and present robust protocols for its application in the synthesis of advanced intermediates for drug discovery programs.
Chemical Properties and Reactivity Profile
2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS No. 1357946-44-1) is a substituted pyridine with a molecular formula of C₆H₅BrFNS.[3] Its structure offers distinct sites for chemical modification:
-
2-Bromo Group: This is the most reactive site for traditional cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups.
-
5-Fluoro Group: The electron-withdrawing nature of the fluorine atom influences the reactivity of the pyridine ring and can enhance the binding affinity of the final molecule to its biological target. It also serves to block a potential site of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
-
3-Methylthio Group: The methylthio ether can be oxidized to the corresponding sulfoxide or sulfone, which can act as hydrogen bond acceptors and significantly alter the polarity and solubility of the molecule. This group can also be a site for further functionalization.
The interplay of these functional groups makes 2-Bromo-5-fluoro-3-(methylthio)pyridine a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.[4]
Core Synthetic Applications and Protocols
The primary utility of 2-Bromo-5-fluoro-3-(methylthio)pyridine lies in its application in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most common and powerful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Synthesis of Arylated Pyridine Derivatives
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the context of our precursor, it allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position, a common feature in many kinase inhibitors.[1]
Reaction Scheme:
Sources
Troubleshooting & Optimization
Troubleshooting Guide: Suzuki Reactions of Substituted Bromopyridines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates like substituted bromopyridines, requires a blend of theoretical knowledge and practical insight. The inherent electronic properties of the pyridine ring introduce specific challenges not always encountered with standard aryl halides.
This guide is designed to provide you with robust troubleshooting strategies and in-depth answers to common questions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve the yield and reproducibility of your Suzuki reactions.
Low yields in Suzuki couplings involving bromopyridines can arise from a number of factors, often related to the delicate balance of the catalytic cycle. The table below outlines common problems, their underlying causes, and actionable solutions grounded in chemical principles.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Rationale |
| 1. Low or No Product Formation | A. Inefficient Catalyst System: The chosen Pd source/ligand combination may have low activity for the specific bromopyridine substrate. Standard catalysts like Pd(PPh₃)₄ can be suboptimal.[1] B. Catalyst Poisoning/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the Pd center, inhibiting its catalytic activity.[2][3] This is particularly problematic with substrates where the nitrogen is sterically accessible. Impurities in starting materials, such as sulfur, can also act as catalyst poisons.[4] C. Incorrect Base: The base may be too weak to facilitate the crucial transmetalation step or may have poor solubility in the chosen solvent.[1] | A. Screen High-Activity Catalysts: Employ modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos; Fu ligands) which are known to enhance catalyst activity and stability for heteroaryl couplings.[1] Consider using pre-formed palladium precatalysts (e.g., XPhos Pd G3) for better reliability and activation.[5] B. Mitigate Catalyst Poisoning: Use ligands with sufficient steric bulk to disfavor N-coordination to the palladium. Alternatively, adding a Lewis acid like B(OMe)₃ can sometimes bind to the pyridine nitrogen, preventing it from poisoning the catalyst.[3] Ensure starting materials are pure. C. Optimize Base and Solvent: Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Cesium carbonate is often effective due to its high solubility. Ensure the chosen solvent system (e.g., 1,4-dioxane/water, THF/water, DMF) effectively solubilizes all components, including the base.[6][7] |
| 2. Significant Homocoupling of Boronic Acid | A. Presence of Oxygen: Residual oxygen can lead to oxidative homocoupling of the boronic acid, a common side reaction.[2] This is often mediated by Pd(II) species that form in the presence of O₂.[3] B. In-situ Catalyst Generation Issues: Using Pd(II) sources like Pd(OAc)₂ without complete reduction to the active Pd(0) can promote homocoupling.[3] | A. Rigorous Degassing: Ensure the reaction solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[8] B. Use Pd(0) Precatalysts: Employ a well-defined Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that reliably generates the active Pd(0) species.[3] This minimizes the concentration of Pd(II) at the start of the reaction. |
| 3. Protodeboronation (Loss of Boronic Acid/Ester) | A. Boronic Acid Instability: Many heteroaryl and electron-deficient boronic acids are susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H) under basic, aqueous conditions, especially at elevated temperatures.[2][9][10][11] B. Reaction Conditions Too Harsh: Prolonged reaction times or excessively high temperatures can accelerate the rate of protodeboronation relative to the desired cross-coupling.[10] | A. Use a More Stable Boron Reagent: Switch from the boronic acid to a more stable derivative like a pinacol boronate ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt.[3][10] These reagents slowly hydrolyze in the reaction mixture to release the active boronic acid, keeping its instantaneous concentration low and favoring transmetalation over decomposition.[10] B. Milder Reaction Conditions: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 60 °C) and for a shorter duration.[10] |
| 4. Inconsistent Results / Poor Reproducibility | A. Reagent Quality: Water content in solvents or bases, or degradation of the boronic acid or palladium catalyst over time can lead to variability. B. Inadequate Inert Atmosphere: Small leaks of air/moisture into the reaction setup can have a significant impact on the sensitive catalytic cycle. | A. Use High-Purity Reagents: Use anhydrous solvents. Dry bases like K₂CO₃ or K₃PO₄ by heating under vacuum before use.[8] Store boronic acids in a desiccator and away from light. Purchase fresh, high-quality palladium catalysts or precatalysts. B. Refine Experimental Technique: Ensure all glassware is oven- or flame-dried. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the setup and reaction duration. Use septa and syringes that are in good condition to prevent leaks. |
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for diagnosing and solving common issues in Suzuki reactions of bromopyridines.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical for Suzuki reactions with bromopyridines?
The ligand plays a multifaceted role that is especially important for heteroaromatic substrates like pyridines.
-
Preventing Catalyst Deactivation: The primary challenge with pyridines is the potential for the ring nitrogen to act as a Lewis base and coordinate to the palladium catalyst, effectively poisoning it.[2][3] Bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos), create a sterically hindered environment around the palladium center. This steric shield makes it more difficult for the pyridine nitrogen to bind, thus preserving the catalyst's activity.
-
Promoting Key Catalytic Steps: Electron-rich ligands enhance the rate of oxidative addition of the bromopyridine to the Pd(0) center, which is the first and often rate-limiting step of the catalytic cycle.[12] Furthermore, their bulkiness facilitates the final reductive elimination step, which releases the desired product and regenerates the active Pd(0) catalyst.[12]
Q2: How do I choose the right base for my specific substituted bromopyridine?
The base is essential for activating the boronic acid in the transmetalation step.[13] There is no single "best" base; the optimal choice depends on the specific substrates and solvent. A screening approach is highly recommended.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common starting points. Cs₂CO₃ is often more effective than K₂CO₃ due to its greater solubility in organic solvents, which can lead to faster reaction rates.
-
Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is often highly effective, particularly for challenging couplings or when dealing with base-sensitive functional groups.[1][5]
-
Fluorides (KF): Potassium fluoride can be a good choice when your starting materials contain base-labile groups, such as esters, as it is a weaker base but still effective at activating the boronic acid.[6][13]
Q3: When should I use a boronic acid vs. a boronic ester (e.g., pinacol ester) or a trifluoroborate salt?
The choice of boron reagent is a strategic one aimed at preventing the common side reaction of protodeboronation.[11]
-
Boronic Acids (-B(OH)₂): Use these for robust, electron-rich, or sterically hindered coupling partners that are not prone to rapid decomposition. They are often cheaper and readily available.
-
Boronic Esters (e.g., -Bpin): These are highly recommended when working with electron-deficient aryl or heteroaryl boronic acids, which are particularly susceptible to protodeboronation.[3][10] The ester acts as a protecting group that slowly hydrolyzes under the reaction conditions to release the boronic acid. This keeps the instantaneous concentration of the sensitive free acid low, favoring the desired transmetalation over decomposition.[10]
-
Potassium Trifluoroborate Salts (-BF₃K): These salts are also very stable to protodeboronation and serve a similar purpose to boronic esters.[10] They are often crystalline, air-stable solids that are easy to handle and weigh accurately.
Q4: My bromopyridine is electron-deficient. How does this affect the reaction conditions?
An electron-deficient bromopyridine (e.g., one with nitro or cyano substituents) has opposing effects on the catalytic cycle.
-
Faster Oxidative Addition: The electron-withdrawing groups make the C-Br bond more polarized and susceptible to cleavage, which generally accelerates the initial oxidative addition step.
-
Slower Reductive Elimination: The resulting palladium(II) intermediate is more stable, which can slow down the final reductive elimination step.
-
Practical Implications: You may be able to use lower reaction temperatures due to the facile oxidative addition. However, a highly active catalyst system with bulky, electron-rich ligands is still crucial to promote the challenging reductive elimination step and achieve good turnover.[3][12]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Problems often occur at a specific stage, such as a slow transmetalation or catalyst deactivation.
Caption: The catalytic cycle and key points of failure.
Experimental Protocols
General Starting Conditions for Screening
This table provides a robust starting point for optimizing your reaction. It is always recommended to screen a small matrix of conditions.
| Parameter | Recommendation for Electron-Neutral/Rich Bromopyridines | Recommendation for Electron-Deficient Bromopyridines |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or XPhos Pd G3 (2-4 mol %) | XPhos Pd G3 or SPhos Pd G2 (2-4 mol %) |
| Ligand | XPhos or SPhos (2-4 mol % if using Pd₂(dba)₃) | XPhos or RuPhos (4-8 mol % if using Pd₂(dba)₃) |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.) |
| Boron Reagent | Boronic Acid (1.2 - 1.5 equiv.) | Pinacol Boronate Ester (1.2 - 1.5 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) or THF / H₂O (4:1) | Toluene / H₂O (5:1) or 1,4-Dioxane / H₂O (4:1) |
| Temperature | 80 - 100 °C | 60 - 90 °C |
| Concentration | 0.1 M (relative to bromopyridine) | 0.1 M (relative to bromopyridine) |
Step-by-Step Protocol: Reaction Setup Under Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware (reaction vial/flask, stir bar) overnight at 120 °C and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Ar).
-
Adding Solids: To the reaction vessel, add the substituted bromopyridine (1.0 equiv.), the boronic acid/ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal and Purge: Seal the vessel with a rubber septum. Insert a needle connected to an inert gas line and another needle to act as an outlet. Purge the vessel with the inert gas for 10-15 minutes to remove air.
-
Add Solvents: While maintaining a positive pressure of inert gas, add the degassed organic solvent followed by the degassed water via syringe.
-
Degas Solution: Bubble the inert gas through the stirred reaction mixture for an additional 20-30 minutes.
-
Add Catalyst: In a separate, small vial, weigh the palladium source and ligand (if not using a precatalyst). Quickly remove the septum from the reaction vessel and add the catalyst solids against a positive flow of inert gas (a "gas counterflow"). Immediately reseal the vessel.
-
Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- Vertex Pharmaceuticals. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions Involving Pyridazines.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-3-(methylthio)pyridine Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-3-(methylthio)pyridine and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we will address common challenges and side reactions encountered during its synthesis, providing detailed troubleshooting steps and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield and purity, and confidently navigate potential synthetic hurdles.
I. Overview of the Primary Synthetic Route
The target molecule, 2-Bromo-5-fluoro-3-(methylthio)pyridine, is typically synthesized via a multi-step pathway. A common approach involves the introduction of the methylthio group onto a pyridine scaffold, followed by a regioselective bromination. The precise sequence and reagents can vary, but a representative pathway is outlined below. Understanding this main pathway is crucial for diagnosing and mitigating side reactions.
Caption: General synthetic pathway to 2-Bromo-5-fluoro-3-(methylthio)pyridine.
II. Troubleshooting Guide: Common Side Reactions and Issues
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.
Problem 1: Low Yield of the Final Brominated Product
Question: I am experiencing a significantly lower than expected yield of 2-Bromo-5-fluoro-3-(methylthio)pyridine. What are the likely causes and how can I improve it?
Potential Causes & Solutions:
-
Incomplete Lithiation: The directed ortho-metalation at the C2 position is a critical step. The methylthio group directs the lithiation, but incomplete reaction can lead to unreacted starting material.
-
Mechanism: The sulfur atom of the methylthio group coordinates with the lithium reagent (e.g., LDA or n-BuLi), directing deprotonation at the adjacent C2 position. This is a kinetically controlled process that requires precise temperature control.
-
Solution:
-
Ensure Anhydrous Conditions: Traces of water will quench the organolithium reagent. Rigorously dry all glassware and solvents.
-
Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath). Temperatures above -40 °C can lead to decomposition of the lithiated intermediate.[1]
-
Reagent Purity: Use freshly titrated or high-purity organolithium reagents. Older bottles of n-BuLi, for example, will have a lower effective concentration.
-
Addition Time: Add the organolithium reagent slowly and dropwise to the solution of the pyridine substrate. This minimizes localized heating and side reactions.
-
-
-
Formation of Benzyne Intermediate: If the lithiated intermediate is not stable, it can undergo elimination to form a benzyne-like species (an aryne), which can then be trapped by nucleophiles, leading to a mixture of products.[1]
-
Solution: The key is to trap the ortho-lithiated intermediate with the electrophile (bromine source) as it is formed or shortly thereafter. This can be achieved by adding the brominating agent while the lithiation is still proceeding or immediately upon completion, without allowing the reaction mixture to warm up.
-
-
Competitive Halogen-Metal Exchange: If your starting material for the thiolation step is a bromo- or iodo-pyridine, the organolithium reagent can participate in a halogen-metal exchange, which is often faster than deprotonation.[2]
-
Solution: This is primarily a concern if you are attempting a one-pot reaction from a halogenated precursor. It is generally more reliable to isolate the 5-fluoro-3-(methylthio)pyridine intermediate before proceeding to the lithiation/bromination step.
-
Problem 2: Presence of Dibromo- or Polybrominated Impurities
Question: My final product is contaminated with a significant amount of what appears to be a dibrominated species. How can I prevent this over-bromination?
Potential Causes & Solutions:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br₂, NBS) can lead to a second bromination event. The pyridine ring, even with the electron-withdrawing fluoro group, can still undergo further electrophilic substitution.
-
Mechanism: The initial bromination occurs via electrophilic attack on the electron-rich lithiated species. Any subsequent bromination follows a standard electrophilic aromatic substitution mechanism on the now slightly deactivated product ring.[3][4]
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents.
-
Reverse Addition: Add the lithiated pyridine solution to the brominating agent solution at low temperature. This ensures that the brominating agent is never in large excess relative to the nucleophilic intermediate.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better control over mono-bromination compared to liquid bromine.[5][6]
-
-
| Brominating Agent | Typical Conditions | Selectivity Notes |
| **Liquid Bromine (Br₂) ** | -78 °C in THF or Et₂O | Highly reactive; can lead to over-bromination if not added carefully.[7] |
| N-Bromosuccinimide (NBS) | -78 °C to 0 °C in THF | Generally milder and easier to handle; often improves selectivity for mono-bromination.[5] |
| 1,2-Dibromotetrachloroethane | -78 °C in THF | A solid, less hazardous source of electrophilic bromine. |
Problem 3: Detection of Isomeric Byproducts
Question: I am observing an isomeric byproduct in my reaction mixture. What could be the cause?
Potential Causes & Solutions:
-
Poor Regioselectivity in Bromination: If the bromination is not performed via a directed ortho-metalation pathway (e.g., using Br₂ with a Lewis acid catalyst), the regioselectivity will be governed by the directing effects of the existing substituents.
-
Mechanism: The fluoro group is an ortho, para-director (though deactivating), and the methylthio group is also an ortho, para-director (activating). This can lead to a mixture of isomers. Pyridine itself is reluctant to undergo electrophilic aromatic substitution and typically directs to the meta-position (C3/C5).[8] However, the activating methylthio group can overcome this.
-
Solution: The directed ortho-metalation pathway is the most reliable method to ensure exclusive bromination at the C2 position. If you are using a classical electrophilic aromatic substitution approach, you will likely face challenges with isomer separation.
-
Sources
- 1. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Stability and Reactivity of 2-Bromo-5-fluoro-3-(methylthio)pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Bromo-5-fluoro-3-(methylthio)pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, practical insights into the stability and reactivity of this compound, moving beyond simple protocols to explain the chemical principles at play. This document offers troubleshooting advice and detailed experimental starting points to help you navigate the unique challenges presented by this trifunctionalized pyridine scaffold.
Section 1: Compound Profile & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and fundamental reactivity of 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Q1: What are the recommended storage and handling conditions for this reagent?
Answer: Proper storage is critical to maintain the integrity of the reagent. Based on data for structurally similar bromofluoropyridines, the following conditions are recommended.
-
Storage Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is ideal for long-term stability.[1]
-
Atmosphere: While generally stable, storing under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential long-term oxidative degradation of the methylthio group.[2]
-
Handling: The compound is classified as an irritant.[3] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust or vapor and contact with skin and eyes.[4]
| Property | Value | Source |
| Appearance | White to off-white solid or liquid | |
| Storage Temperature | 2-8°C, Cool and dry place | [1][5] |
| Flash Point | ~96 °C | |
| Key Hazards | Skin Irritant, Eye Irritant, Acute Oral Toxicity |
Q2: What are the primary stability concerns during a reaction?
Answer: The main stability concerns stem from the interplay of its three functional groups:
-
The Methylthio (-SCH₃) Group: The sulfur atom's lone pair of electrons can act as a Lewis base and coordinate to palladium catalysts. This can lead to catalyst inhibition or "poisoning," resulting in sluggish or stalled reactions. This is the most significant challenge when using this substrate in cross-coupling chemistry.
-
Thermal Stability: While the molecule itself is reasonably stable at moderate temperatures, prolonged heating (>100-120°C) in the presence of strong bases or nucleophiles can lead to decomposition or side reactions.[6]
-
Hydrolytic/Acidic Stability: The compound is generally stable under neutral and weakly basic or acidic conditions. However, strong acids may protonate the pyridine nitrogen, altering its electronic properties, while highly caustic aqueous bases at elevated temperatures can promote side reactions like debromination or nucleophilic aromatic substitution (SₙAr).
Q3: How do the substituents (Br, F, -SCH₃) influence the reactivity of the pyridine ring?
Answer: The electronic properties of the substituents create a unique reactivity profile. Understanding this is key to designing successful experiments.
-
2-Bromo Group: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its position ortho to the pyridine nitrogen makes it highly susceptible to oxidative addition into the Pd(0) catalyst.
-
5-Fluoro Group: The fluorine atom is a strongly electron-withdrawing group via induction. This lowers the electron density of the entire pyridine ring, making the C-Br bond even more activated towards oxidative addition.
-
3-Methylthio Group: This group has a dual electronic effect. It is weakly electron-donating through resonance but can be inductively withdrawing. Its most impactful role, however, is its potential to coordinate with and inhibit the palladium catalyst, as mentioned in Q2.
Caption: Key functional groups and their influence on reactivity.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The presence of the methylthio group necessitates careful optimization of cross-coupling reactions. This section provides a framework for troubleshooting common issues.
Troubleshooting Workflow
If your reaction is failing (low yield, no conversion, or significant side products), use the following decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting cross-coupling reactions.
FAQs for Specific Reactions
Suzuki-Miyaura Coupling
-
Q: My Suzuki reaction is sluggish and stalls at partial conversion. What is the most likely cause? A: Catalyst poisoning by the methylthio group is the primary suspect. The sulfur can coordinate to the palladium center, preventing it from participating in the catalytic cycle. To overcome this, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) which can promote the desired catalytic steps and minimize inhibition.[7][8] Increasing the catalyst loading may also be necessary.
-
Q: What are the recommended starting conditions for a Suzuki coupling with this substrate? A: A good starting point is to use conditions known to be effective for electron-deficient and sterically hindered pyridines.[9]
| Parameter | Recommendation | Rationale / Reference |
| Catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Standard, reliable Pd(0) or Pd(II) precatalysts. |
| Ligand | SPhos or XPhos (4-5 mol%) | Bulky, electron-rich ligands are effective for challenging substrates and can mitigate sulfur poisoning.[7][8] |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A moderately strong, non-nucleophilic base that minimizes debromination side reactions.[9][10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Common solvent systems for Suzuki reactions that facilitate dissolution of both organic and inorganic reagents.[9][10] |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the reaction without causing significant decomposition.[9] |
Buchwald-Hartwig Amination
-
Q: What catalyst/ligand system is best suited for the amination of this substrate? A: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands are crucial. Ligands from the Buchwald family (e.g., RuPhos, SPhos) or bidentate ligands like BINAP have shown success in the amination of challenging halopyridines.[8] The choice may depend on the specific amine coupling partner.
-
Q: I am seeing low yields and a complex mixture. What should I investigate? A: First, confirm the quality of your base. Strong bases like NaOt-Bu or LHMDS must be fresh and handled under inert conditions. Second, consider the reaction temperature; start at a moderate temperature (e.g., 80 °C) and only increase if necessary. Finally, the sulfur atom might be interfering; using a ligand known to be robust against coordination, such as a Josiphos-type ligand, could be beneficial.
Sonogashira Coupling
-
Q: Are there specific challenges for Sonogashira couplings with this substrate? A: Yes. In addition to potential sulfur poisoning of the palladium catalyst, the methylthio group can also interact with the copper(I) co-catalyst. This can lead to the formation of inactive complexes. Running the reaction under "copper-free" conditions, which typically require a higher catalyst loading and a specific ligand/base system, might be a valuable alternative if standard conditions fail.
-
Q: Can you provide a reliable starting protocol for a Sonogashira coupling? A: A standard Sonogashira protocol is a good starting point, with awareness that optimization will likely be needed.[11][12]
| Parameter | Recommendation | Rationale / Reference |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(PPh₃)₂ (3-5 mol%) | Classic, reliable catalysts for Sonogashira reactions.[13] |
| Co-Catalyst | CuI (5-10 mol%) | Essential for the standard Sonogashira mechanism.[7] |
| Base | Et₃N or DIPEA (2.0-3.0 equiv.) | Acts as both the base and often as a co-solvent. |
| Solvent | THF or DMF | Good solvents for dissolving the reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run at milder temperatures than other cross-coupling reactions.[12] |
Section 3: Potential Decomposition & Side-Reaction Pathways
Understanding potential failure modes is crucial for proactive experimental design.
Caption: Competing reaction pathways for 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Q&A on Decomposition
-
Q: How can I confirm that catalyst poisoning by the methylthio group is occurring? A: The primary symptom is a reaction that starts but then stalls completely, often with the formation of palladium black (insoluble, inactive Pd metal). You will observe the persistence of starting material by TLC or LCMS analysis even after extended reaction times or upon reheating.
-
Q: Under what conditions might the C-F bond react? A: The C-F bond is generally stable under typical palladium-catalyzed cross-coupling conditions. Significant activation, such as in the presence of extremely strong bases or nucleophiles at very high temperatures, would be required for it to become a reactive site, and this is unlikely to compete with the much more labile C-Br bond.
Section 4: General Experimental Protocols
These protocols are intended as validated starting points. Monitoring by TLC or LC-MS and subsequent optimization are highly recommended.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vial, add 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and K₃PO₄ (2.5 equiv.). The vial is sealed with a septum and purged with argon or nitrogen for 10-15 minutes. In a separate vial, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.5 mol%) are mixed. Degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) is added to the catalyst/ligand mixture and stirred briefly, then transferred to the reaction vial containing the solids.[10] The reaction mixture is heated to 90-100 °C with vigorous stirring and monitored by LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure for purification by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%), the appropriate ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vessel.[7] Add the 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv.). Seal the vessel, remove it from the glovebox, and add the amine (1.2 equiv.) and degassed anhydrous solvent (e.g., toluene or dioxane, 0.2 M) via syringe. The reaction mixture is heated to 80-110 °C and monitored by LC-MS. After completion, the mixture is cooled, diluted with an appropriate organic solvent, and filtered through a pad of celite to remove inorganic salts and catalyst residues. The filtrate is concentrated and purified as needed.
General Procedure for Sonogashira Coupling
To a Schlenk flask, add 2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).[7] Evacuate and backfill the flask with an inert gas (3 cycles). Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe. Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS. Upon completion, the mixture is diluted with an organic solvent, and washed with aqueous ammonium chloride solution (to remove copper salts) and brine. The organic layer is dried, concentrated, and purified by chromatography.
References
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Springer Nature. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Available at: [Link]
-
PMC. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Available at: [Link]
-
PubChem. 2-Bromo-3-fluoro-5-methylpyridine. Available at: [Link]
-
PubMed. (2002). The methionine salvage pathway compound 4-methylthio-2-oxobutanate causes apoptosis independent of down-regulation of ornithine decarboxylase. Available at: [Link]
-
Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. Available at: [Link]
-
ResearchGate. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available at: [Link]
-
NIH. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
ChemRxiv. (2023). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Available at: [Link]
-
University of Southampton ePrints. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]
-
MDPI. (2019). Decomposition of Ruthenium Olefin Metathesis Catalyst. Available at: [Link]
-
ResearchGate. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. Available at: [Link]
-
RSC Publishing. (2019). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]
-
ResearchGate. (2016). 2-Bromo-5-methylpyridine. Available at: [Link]
-
Autech. Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. Available at: [Link]
-
AWS. (2016). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Available at: [Link]
Sources
- 1. 2-Bromo-5-fluoro-3-picoline | 38186-85-5 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Bromo-5-fluoro-3-(methylthio)pyridine
Welcome to the technical support center for 2-Bromo-5-fluoro-3-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and maximize reaction efficiency. Our approach is rooted in mechanistic principles to empower you with the knowledge to optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant amounts of homocoupled byproduct from my arylboronic acid in a Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen and palladium(II) species at the start of the catalytic cycle.[1] This is particularly relevant when using Pd(II) precatalysts which require reduction to the active Pd(0) state. The homocoupling pathway competes with the desired cross-coupling, reducing the yield of your target molecule.
Mitigation Strategies:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Pd(0) Catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, disfavoring the homocoupling pathway.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
Q2: My reaction is showing a significant amount of a byproduct with a mass corresponding to the starting material without the bromine atom. What is this and how do I avoid it?
A2: This byproduct is likely the result of protodebromination, where the bromine atom is replaced by a hydrogen atom. This can occur through several mechanisms in palladium-catalyzed reactions, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources in the reaction mixture.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry glassware.
-
Choice of Base: The choice of base can influence the rate of protodebromination. Weaker bases or the use of fluoride ions (e.g., from CsF or KF) can sometimes suppress this side reaction.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the incidence of protodebromination. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.
Q3: I am concerned about the stability of the methylthio group under my planned reaction conditions. Can it be oxidized or cleaved?
A3: The methylthio group is generally robust, but it can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh reaction conditions. Oxidation can lead to the formation of the corresponding sulfoxide or sulfone. While this may be a desired transformation in some cases, it is often an unwanted side reaction. Cleavage of the methylthio group is less common under standard cross-coupling conditions but can occur under strongly nucleophilic or reductive conditions.
Mitigation Strategies:
-
Avoid Strong Oxidants: Be mindful of the oxidizing potential of your reagents. If oxidation is a concern, consider using milder reaction conditions.
-
Inert Atmosphere: Running reactions under an inert atmosphere can help prevent oxidation by atmospheric oxygen, which can sometimes be facilitated by the palladium catalyst.
-
Reaction Monitoring: Monitor your reaction for the appearance of byproducts with masses corresponding to the oxidized species (+16 for sulfoxide, +32 for sulfone).
Troubleshooting Guide
Issue 1: Low Yield in Suzuki-Miyaura Coupling
A low yield in a Suzuki-Miyaura coupling can be attributed to several factors, often related to catalyst deactivation or competing side reactions.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Yield.
Detailed Protocol for Optimizing Suzuki-Miyaura Coupling:
-
Reagent Purity:
-
Boronic Acid: Arylboronic acids can degrade over time, especially if not stored properly. Confirm the purity of your boronic acid by NMR. If degradation is suspected, use a freshly opened bottle or recrystallize the material.
-
Catalyst: Palladium catalysts can lose activity with age or improper storage. Use a fresh batch of catalyst or a reliable precatalyst.
-
Base: Many bases used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃) are hygroscopic. Use freshly dried base.
-
-
Reaction Setup:
-
Degassing: Thoroughly degas the reaction solvent and the reaction mixture. A common procedure is to bubble argon or nitrogen through the solvent for at least 30 minutes before adding the reagents, and then maintaining a positive pressure of inert gas throughout the reaction.
-
Solvent: The choice of solvent can have a significant impact on the reaction outcome. For 2-bromopyridines, polar aprotic solvents like dioxane, DMF, or DME, often with a small amount of water, are effective.[2]
-
-
Optimization of Reaction Parameters:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst | Different catalysts have varying activities and stabilities. Buchwald precatalysts are often highly active for challenging substrates. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos) or other electron-rich, bulky phosphines | These ligands promote oxidative addition and reductive elimination, increasing the rate of the desired cross-coupling. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can affect the rate of transmetalation and the prevalence of side reactions. |
| Temperature | 80-110 °C | Higher temperatures can increase the reaction rate but may also lead to more byproduct formation. Start with a moderate temperature and adjust as needed. |
Issue 2: Formation of Multiple Unidentified Byproducts
The presence of multiple byproducts can indicate more complex side reactions or degradation pathways. A systematic approach to identification is crucial for effective troubleshooting.
Workflow for Byproduct Identification:
Workflow for Byproduct Identification.
Potential Byproducts and Their Origins:
-
Oxidized Species: As mentioned in the FAQ, oxidation of the methylthio group to a sulfoxide or sulfone can occur. These will be identifiable by a mass increase of 16 or 32 Da, respectively.
-
Products of C-F Activation: While the C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr) at the C-F position can occur under certain conditions, especially with strong nucleophiles or at high temperatures. The electron-withdrawing nature of the pyridine ring and the bromine atom can activate the C-F bond towards nucleophilic attack.
-
Ligand-Related Byproducts: Phosphine ligands can undergo oxidation or other transformations, which may be observable in the NMR spectrum.
Issue 3: Poor Selectivity in Reactions Involving the Bromo and Fluoro Groups
The inherent difference in reactivity between the C-Br and C-F bonds should allow for selective reaction at the C-Br position in palladium-catalyzed cross-coupling reactions. If you are observing reactions at the C-F position, it is likely due to a competing reaction mechanism.
Strategies to Enhance Selectivity:
-
Reaction Type: For cross-coupling reactions, palladium catalysis is highly selective for the C-Br bond. If you are attempting a reaction where nucleophilic aromatic substitution is possible, the C-F bond may become reactive.
-
Temperature Control: Keep the reaction temperature as low as possible to favor the kinetically preferred reaction at the more reactive C-Br bond.
-
Nucleophile Choice: In reactions where SNAr is a possibility, using softer, less basic nucleophiles can help to disfavor attack at the hard C-F bond.
Diagram of the Suzuki-Miyaura Catalytic Cycle and Potential Byproduct Pathways
Suzuki-Miyaura cycle with byproduct pathways.
This guide provides a starting point for troubleshooting and optimizing your reactions with 2-Bromo-5-fluoro-3-(methylthio)pyridine. By understanding the underlying chemical principles, you can develop robust and efficient synthetic procedures. For further assistance, please consult the references below or contact our technical support team.
References
- Almqvist, F., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434.
- Yılmaz, Ü., Deniz, S., & Küçükbay, H. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd (OAc) 2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3345-3359.
- Langer, P., et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-134.
- Pan, Y., & Hu, B. (2001). Phosphorus-31 and carbon-13 solid-state NMR of tertiary phosphine-palladium complexes bound to silica. Inorganic Chemistry, 40(22), 5524-5529.
- Wang, C., & Li, P. (2017). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 4(12), 2413-2417.
- Mashkina, A. V., & Zirka, T. V. (2000). Activity of palladium sulfide catalysts in the reaction of gas-phase hydrogenation of 2-methylthiophene.
- RSC Adv., 2024, 14, 29184.
- Langer, P., et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-134.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021).
- Daugulis, O. (2005). High-oxidation-state palladium catalysis: new reactivity for organic synthesis.
- Gross, J. H. (2011). LC/MS Coupling. In Mass Spectrometry (pp. 1-38). Springer, Berlin, Heidelberg.
- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Balakrishna, M. S., et al. (1998). Synthesis and Characterization of Palladium(II)-Phosphole and -Biphosphole Complexes. Bulletin of the Chemical Society of Japan, 71(12), 2881-2887.
- Daugulis, O. (2005). High-oxidation-state palladium catalysis: new reactivity for organic synthesis.
- Qureshi, Z., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 14(40), 29184-29188.
- Evanno, L., et al. (2008). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 49(45), 6470-6472.
- Anderson, K. W., & Buchwald, S. L. (2005). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 9(5), 652-652.
- Guedes, G. P., et al. (2012). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Molecules, 17(12), 14047-14061.
- Yılmaz, Ü., Deniz, S., & Küçükbay, H. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd (OAc) 2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3345-3359.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- A series of palladium(II) complexes from monodentate phosphine ligands (1a-4a) were successfully prepared and characterized with¹H,³¹P,¹³C NMR, and HRMS techniques. (2018).
- Lee, S., et al. (2023). Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. Molecules, 28(12), 4757.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 16(6), 1156-1184.
- Wu, X., et al. (2015). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Beilstein J. Org. Chem. 2011, 7, 1496–1501.
- Beilstein J. Org. Chem. 2018, 14, 2266–2275.
- Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube.
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Langer, P., et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-134.
- Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube.
- Morales-Serna, J. A., et al. (2021). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 26(16), 4967.
- Kelly, T. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(23), 9484-9490.
- Jessiman, J. E., et al. (2019). Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. Organometallics, 38(15), 2975-2983.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Rojas Lab. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 16(6), 1156-1184.
- Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282(2), 433-438.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Deactivation in Reactions with Sulfur-Containing Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation when working with sulfur-containing pyridine compounds. As Senior Application Scientists, we have designed this resource to explain not just what to do, but why specific strategies are effective, ensuring your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst poisoning by sulfur-heterocyclic compounds.
Q1: What is the fundamental mechanism of catalyst deactivation by sulfur-containing pyridines?
Catalyst deactivation in the presence of sulfur-containing pyridines is a multi-faceted problem primarily driven by chemical poisoning.[1][2] These molecules possess two distinct functionalities that can independently or synergistically poison a metal catalyst:
-
Sulfur Poisoning: The sulfur atom, with its lone pair of electrons, acts as a potent Lewis base. It chemisorbs strongly onto the surface of transition metal catalysts (e.g., Palladium, Platinum, Rhodium), forming stable metal-sulfur bonds.[3][4] This interaction blocks the active sites required for the catalytic cycle, preventing reactant molecules from adsorbing and reacting.[1][2] This type of poisoning is often irreversible or requires harsh conditions to reverse.[5]
-
Pyridine Nitrogen Poisoning: The nitrogen atom in the pyridine ring also has a lone pair of electrons and effectively coordinates to metal centers.[6][7] This binding can be strong enough to inhibit or completely shut down catalytic activity, particularly in reactions like cross-coupling and C-H activation.[7]
When both sulfur and nitrogen are present in the same molecule (e.g., thiazole, thiopyridine), the catalyst faces a dual threat, leading to rapid and severe deactivation.[4]
Q2: Which catalysts and reaction types are most susceptible?
While many transition metal catalysts are affected, some are more vulnerable than others depending on the reaction.
| Catalyst Type | Common Susceptible Reactions | Susceptibility Level | Rationale |
| Palladium (Pd) | Hydrogenation, Suzuki, Heck, C-H Activation, Rosenmund Reduction | Very High | Sulfur is a well-known and potent poison for palladium catalysts.[4][5][6] Both the sulfur and pyridine nitrogen moieties readily coordinate with Pd, leading to rapid deactivation.[4] |
| Platinum (Pt) | Hydrogenation | High | Pt surfaces bind strongly with sulfur species, leading to significant site blocking.[8][9][10] The deactivation mechanism is similar to that of palladium. |
| Rhodium (Rh) | Hydrogenation, NOx Reduction | Moderate to High | Rhodium is also susceptible to sulfur poisoning, though it is often selected for its high activity in specific reactions like NOx reduction and pyridine hydrogenation.[11][12][13] Its effectiveness can be quickly diminished by sulfur compounds.[12] |
| Ruthenium (Ru) | Hydrogenation | Moderate | On sulfur-free surfaces, Ru can be more active than Pd or Pt for pyridine hydrogenation.[8][9] However, it is still prone to deactivation by sulfur poisoning. |
Q3: What are the common observable signs of catalyst deactivation during an experiment?
-
Stalled or Sluggish Reactions: The most obvious sign is a reaction that fails to proceed to completion or runs significantly slower than expected.
-
Low or No Product Yield: In cross-coupling reactions, the formation of product may be minimal or entirely absent.[7]
-
Formation of Byproducts: Incomplete reactions or altered catalyst selectivity can lead to the formation of unexpected side products.
-
Color Change of Catalyst: A visible change in the catalyst's appearance (e.g., darkening) can indicate the deposition of poisons or coke.
-
Gradual Activity Loss in Flow Chemistry: In continuous flow systems, a steady decline in conversion rate over time is a classic indicator of progressive catalyst poisoning.[7]
Q4: Is the deactivation caused by sulfur-containing pyridines reversible?
This depends on the nature of the poison-catalyst interaction.
-
Irreversible Poisoning: Strong chemisorption, where a covalent-like bond forms between sulfur and the metal active site, is often considered permanent or irreversible under normal operating conditions.[5] This is the most common scenario with sulfur compounds.
-
Reversible Poisoning: In some cases, the poisoning species might be more weakly adsorbed. The deactivation can sometimes be reversed by increasing the reaction temperature or pressure, though this may also lead to catalyst sintering or degradation.
-
Regeneration: While challenging, some poisoned catalysts can be regenerated. This typically involves high-temperature treatments or chemical washing procedures to remove the adsorbed sulfur species.[3][14][15] However, regeneration may not restore 100% of the initial activity.[3][16]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific experimental failures.
Guide 1: My Hydrogenation or Cross-Coupling Reaction Fails to Initiate or Proceeds with Very Low Yield.
This is a classic symptom of severe, rapid catalyst poisoning. The dual-functionality of the sulfur-containing pyridine likely deactivates the catalyst as soon as it is introduced.
The following diagram illustrates how both the sulfur and nitrogen atoms can independently block active sites on a metal catalyst surface.
Caption: Dual-site poisoning by sulfur-containing pyridines.
Follow this decision tree to systematically address the issue.
Caption: Troubleshooting workflow for reaction failure.
-
Increase Catalyst Loading: As a first, simple check, increasing the catalyst loading can sometimes overcome partial poisoning by providing a sufficient number of un-poisoned active sites.[7] However, this is an inefficient and costly solution. If a 2-5 fold increase in catalyst shows no improvement, move to the next step.
-
Screen Alternative Catalysts or Ligands: The choice of catalyst is critical.
-
For Cross-Coupling: Consider using catalysts with bulky, electron-rich phosphine ligands. These can sometimes promote the desired reductive elimination step over catalyst-pyridine binding.
-
For Hydrogenation: The choice of metal can be impactful. While Pd and Pt are common, sometimes Ru or Rh might offer different reactivity profiles.[9][13] Bimetallic catalysts can also exhibit enhanced poison resistance.[4]
-
-
Modify Reaction Conditions:
-
Temperature: Carefully increasing the temperature may weaken the coordination of the pyridine nitrogen, freeing up active sites. Be cautious, as excessive heat can cause catalyst sintering (particle agglomeration) and degradation.
-
Solvent: The solvent can influence the equilibrium of pyridine binding. A more coordinating solvent might competitively displace the pyridine from the catalyst, but it could also inhibit the desired reaction. Screen a range of polar and non-polar solvents.
-
-
Purify the Substrate: Your starting material may contain trace impurities like elemental sulfur or other highly potent poisons. Purifying the substrate before the reaction is a crucial step.[1][2]
Protocol 1: Substrate Purification to Remove Sulfur Impurities
Objective: To remove elemental sulfur and other non-covalently bound sulfur impurities from the sulfur-containing pyridine substrate.
Materials:
-
Sulfur-containing pyridine substrate
-
Activated carbon (high purity, low ash)
-
Anhydrous solvent in which the substrate is soluble (e.g., Toluene, THF)
-
Celite® or a similar filter aid
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the sulfur-containing pyridine substrate in the chosen anhydrous solvent (approx. 10-20 mL of solvent per gram of substrate).
-
Add activated carbon (approx. 10% w/w relative to the substrate).
-
Stir the resulting slurry vigorously at room temperature for 1-2 hours.
-
Prepare a filtration setup with a pad of Celite® over a sintered glass funnel.
-
Filter the slurry through the Celite® pad to remove the activated carbon. Wash the pad with a small amount of fresh, anhydrous solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the purified substrate.
-
Store the purified substrate under an inert atmosphere until use.
-
-
Use a Guard Bed: For continuous flow processes or larger-scale batch reactions, passing the feedstock through a "guard bed" can trap poisons before they reach the main catalyst bed.[2][17] The guard bed is a sacrificial layer of a cheaper material with a high affinity for sulfur, such as high-surface-area oxides.[17]
Guide 2: How Can I Confirm My Catalyst Has Been Poisoned?
If you suspect catalyst poisoning, analytical characterization of the spent (used) catalyst can provide definitive proof and guide future preventative strategies.
Observing poor performance is suggestive but not conclusive. Direct characterization is necessary to distinguish poisoning from other deactivation mechanisms like sintering or fouling and to identify the specific poison.[18]
The following table summarizes key techniques that can be used to analyze your spent catalyst.[1][18][19]
| Technique | Information Provided | How it Confirms Sulfur/Pyridine Poisoning |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Directly detects the presence of sulfur (S 2p) and nitrogen (N 1s) on the catalyst surface.[1][18] Can provide information on the chemical state (e.g., sulfide vs. sulfate). |
| Inductively Coupled Plasma (ICP-MS/OES) | Bulk elemental composition (highly sensitive). | Quantifies the total amount of sulfur that has been adsorbed onto the catalyst. Requires digestion of the catalyst sample.[17] |
| Elemental Analysis (CHNS) | Bulk content of Carbon, Hydrogen, Nitrogen, and Sulfur. | Provides a quantitative measure of the bulk sulfur and nitrogen content in the spent catalyst, which can be compared to the fresh catalyst.[17] |
| Temperature-Programmed Desorption (TPD) | Strength of adsorbate-surface bonds. | Can help determine the binding energy of adsorbed species. A high-temperature desorption peak for sulfur-containing fragments would indicate strong chemisorption.[18] |
| X-ray Diffraction (XRD) | Crystalline structure and phase composition. | Can identify the formation of new crystalline phases, such as metal sulfides, on the catalyst.[17][19] Also useful for checking for catalyst sintering (particle growth). |
Protocol 2: General Sample Preparation for Spent Catalyst Analysis
Objective: To safely recover and prepare the spent catalyst for analysis without introducing further contamination.
Procedure:
-
Reaction Quench & Catalyst Recovery: Once the reaction is stopped, allow the catalyst to settle. If it is a heterogeneous catalyst, separate it from the reaction mixture by filtration or centrifugation under an inert atmosphere to prevent oxidation.
-
Washing: Gently wash the recovered catalyst with a volatile, anhydrous solvent (one that will not dissolve the catalyst support) to remove residual reactants and products. Hexane or pentane are often good choices. Perform this wash several times.
-
Drying: Dry the washed catalyst thoroughly under high vacuum at a mild temperature (e.g., 40-60 °C) to remove all solvent residues.
-
Storage & Submission: Store the dried, spent catalyst under an inert atmosphere (e.g., in a sealed vial inside a glovebox or desiccator). When submitting for analysis, provide a sample of the fresh, unused catalyst as a reference control. This comparison is critical for identifying changes caused by the reaction.
References
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Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Zhang, L., et al. (2022). Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. Catalysts. Retrieved January 25, 2026, from [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. Retrieved January 25, 2026, from [Link]
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Poisoning and deactivation of palladium catalysts | Request PDF. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Wang, Z., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Retrieved January 25, 2026, from [Link]
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What Causes Catalyst Deactivation And Poisoning? (2023). Chemistry For Everyone - YouTube. Retrieved January 25, 2026, from [Link]
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Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2024). LinkedIn. Retrieved January 25, 2026, from [Link]
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Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
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Desman, P. (2020). How does sulfur in thiazole poison Pd catalyst? ResearchGate. Retrieved January 25, 2026, from [Link]
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Chin, Y. C., et al. (2021). Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ACS Catalysis. Retrieved January 25, 2026, from [Link]
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Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved January 25, 2026, from [Link]
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Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. (2021). ACS Publications. Retrieved January 25, 2026, from [Link]
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Why Is Rhodium Specifically Required for the Reduction of Nitrogen Oxides? (2024). T.P. of Materials. Retrieved January 25, 2026, from [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Mat-info. Retrieved January 25, 2026, from [Link]
-
Unlocking the Mystery of Catalyst Poisoning. (2022). Department of Energy. Retrieved January 25, 2026, from [Link]
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Desulfurization techniques to avoid catalyst deactivation by sulfur species. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Smith, A. D., et al. (2022). Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate. Angewandte Chemie International Edition. Retrieved January 25, 2026, from [Link]
-
Arisawa, M., & Yamaguchi, M. (2009). Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur. Molecules. Retrieved January 25, 2026, from [Link]
-
Minami, H., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]
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Analysis of Catalysts. (n.d.). tasconusa.com. Retrieved January 25, 2026, from [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2013). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? (2024). T.P. of Materials. Retrieved January 25, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 25, 2026, from [Link]
-
Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. (2022). MDPI. Retrieved January 25, 2026, from [Link]
-
Characterization and Catalyst Development. (1989). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Synergistic Effect of Lactam and Pyridine Nitrogen on Polysulfide Chemisorption and Electrocatalysis in Lithium Sulfur Batteries. (2021). PubMed. Retrieved January 25, 2026, from [Link]
-
Catalyst Characterization Techniques. (2021). Hiden Analytical. Retrieved January 25, 2026, from [Link]
-
Carbon and Its Compound. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]
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Refining reaction conditions for regioselective synthesis
Technical Support Center: Regioselective Synthesis
Welcome to the technical support center for refining reaction conditions in regioselective synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in controlling the positional outcome of their chemical reactions. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Troubleshooting
This section addresses the most common initial challenge: an unexpected or poor ratio of regioisomers.
Q1: My reaction is producing a mixture of regioisomers with low selectivity. What are the primary factors I should investigate first?
A1: Observing a mixture of regioisomers is a common starting point in synthesis development. It indicates that the energy differences between the transition states leading to each product are minimal under your current conditions. The first step is to systematically evaluate the fundamental forces at play: steric and electronic effects, which are modulated by temperature and solvent choice.
-
Analyze Substrate and Reagent Structures: Begin by assessing the steric and electronic properties of your starting materials. Is there a significant difference in steric bulk around the potential reaction sites?[1] Are there strong electron-donating or electron-withdrawing groups that might electronically bias one position over another?[2] The stability of potential intermediates, such as carbocations, is a critical factor dictating the preferred reaction pathway.[3][4]
-
Re-evaluate Temperature Control: Temperature is a critical variable that governs whether a reaction is under kinetic or thermodynamic control.
-
Kinetic Control: Favors the product that is formed fastest (lowest activation energy). This is typically achieved at lower temperatures.
-
Thermodynamic Control: Favors the most stable product. This is achieved at higher temperatures, assuming the reaction is reversible, allowing the initial products to equilibrate to the most stable isomer. If you are getting a mixture, try running the reaction at a significantly lower temperature (e.g., drop from 25 °C to -78 °C) to see if kinetic selectivity can be enhanced. Conversely, if reversibility is possible, higher temperatures might favor a single, more stable product.[5]
-
-
Initial Solvent Screen: The solvent influences reaction selectivity by differentially solvating and stabilizing the transition states leading to the different products.[6][7] A quick screen of three solvent types—a nonpolar (e.g., Toluene), a polar aprotic (e.g., THF or DMF), and a polar protic (e.g., Isopropanol)—can provide valuable insight into how the reaction environment affects the isomeric ratio.
This initial analysis will guide your subsequent, more targeted optimization efforts.
Caption: Initial troubleshooting workflow for poor regioselectivity.
Section 2: The Role of Steric and Electronic Effects
Controlling regioselectivity often comes down to a battle between sterics and electronics. Understanding which force dominates in your system is key to manipulating the outcome.
Q2: Steric hindrance appears to be the dominant factor in my reaction. How can I leverage this to improve selectivity for the less-hindered product?
A2: When steric hindrance—the mutual repulsion between electron clouds of non-bonded groups—is the primary differentiating factor, you can enhance selectivity by exaggerating this effect.[1][8]
The most direct strategy is to increase the steric bulk of your reagent. For example, in an E2 elimination reaction, using a small base like sodium ethoxide often yields the more substituted Zaitsev product.[9] However, switching to a bulky base like potassium tert-butoxide will favor the formation of the less substituted, sterically more accessible Hofmann product.[9] This principle applies to many reaction classes. If you are using a catalyst, consider ligands with bulky substituents (e.g., switching from PPh₃ to P(t-Bu)₃) to block access to the more crowded site of your substrate.
Q3: My desired product is the more sterically hindered isomer. How can I overcome steric effects to form it?
A3: Forming the sterically hindered product is a significant synthetic challenge that requires overriding the molecule's natural steric bias. Two powerful strategies are employed for this:
-
Utilize a Directing Group: A directing group is a functional group on your substrate that coordinates to the catalyst, delivering it to a specific, often sterically congested, location.[10] This intramolecular delivery system can overcome intermolecular steric repulsions, forcing the reaction to occur at a site it would normally avoid. The use of aminoquinoline and picolinamide directing groups in nickel-catalyzed reactions is a prime example of this powerful approach.[11]
-
Switch to a Smaller Reagent: If a directing group strategy is not feasible, the opposite of the advice in Q2 applies. Reduce the steric profile of your reagent as much as possible to minimize the energetic penalty of approaching the hindered site. For example, in hydroboration, using a small borane source like 9-BBN can sometimes provide different selectivity compared to bulkier boranes.
Caption: Mechanism of a directing group overcoming steric hindrance.
Section 3: Optimizing Key Reaction Parameters
Once you have a hypothesis about the controlling factors, the next step is to fine-tune the reaction conditions.
Q4: How does solvent choice mechanistically alter regioselectivity, and what is a logical approach to solvent screening?
A4: Solvents influence reactions by stabilizing or destabilizing the reactants, intermediates, and transition states involved in the different regiochemical pathways.[12] The effect is not simply about dissolving the reagents; it's an active role in the reaction mechanism.[6][7]
-
Polar Protic Solvents (e.g., alcohols, water): These are excellent at stabilizing charged species (both cations and anions) through hydrogen bonding. If one reaction pathway involves a more charge-separated intermediate or transition state, a protic solvent will lower its energy, potentially making that pathway dominant.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can stabilize cations well, but their anionic stabilization is weaker. They are often used when a highly reactive, "naked" anion is desired.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents minimally interact with the reaction components. In these environments, the intrinsic reactivity of the substrate and reagents dictates the outcome, often favoring pathways that proceed through less polar intermediates.
Systematic Solvent Screening Protocol:
A logical screening process is crucial to avoid a random "guess and check" approach.
-
Establish Baselines: Run the reaction in a standard nonpolar (Toluene), polar aprotic (THF), and polar protic (IPA) solvent, keeping all other variables constant.
-
Analyze Results: Determine the regioisomeric ratio for each. This provides immediate insight. For example, if selectivity dramatically increases in isopropanol, it suggests a polar, charge-separated transition state is involved in the desired pathway.
-
Refine Your Choice: Based on the initial screen, select the class of solvent that gave the best result and screen other solvents within that class that have different dielectric constants or coordinating abilities (e.g., if THF worked well, try 2-MeTHF or Dioxane).
Table 1: Illustrative Effect of Solvent on Regioisomeric Ratio (RR) (Note: Data is hypothetical for a model reaction where Product A is electronically favored and Product B is sterically favored)
| Solvent | Type | Dielectric Constant (ε) | Typical RR (A:B) | Rationale for Outcome |
| Toluene | Nonpolar | 2.4 | 3:1 | Baseline reactivity; slight electronic preference dominates. |
| THF | Polar Aprotic | 7.5 | 5:1 | Mild stabilization of the more polar transition state leading to A. |
| Acetonitrile | Polar Aprotic | 37.5 | 10:1 | Strong stabilization of the polar transition state leading to A. |
| Isopropanol | Polar Protic | 19.9 | >20:1 | Strong H-bond stabilization of the charged intermediate on the pathway to A. |
Q5: My regioselectivity is poor at room temperature. Should I increase or decrease the temperature?
A5: The answer depends on whether you are targeting the kinetic or thermodynamic product.
-
To favor the Kinetic Product: Lower the temperature. This increases the energy difference between competing activation barriers. A reaction that is only slightly selective at 25 °C might become highly selective at -40 °C or -78 °C because fewer molecules will have enough energy to overcome the higher-energy barrier leading to the undesired product.[13]
-
To favor the Thermodynamic Product: Increase the temperature. This strategy is only effective if the reaction is reversible. Higher temperatures provide the energy needed for the initially formed kinetic product to revert to the starting materials and then proceed over the energy barrier to form the more stable thermodynamic product. Be cautious, as excessively high temperatures can lead to side reactions or catalyst decomposition.[5]
A simple experiment to test for reversibility is to isolate the major kinetic product, resubject it to the reaction conditions at a higher temperature, and analyze for the formation of the thermodynamic isomer.
Q6: How can the choice of catalyst or ligand dramatically shift the regiochemical outcome?
A6: In catalyzed reactions, the catalyst is intimately involved in the bond-forming or bond-breaking step, and its structure directly influences the transition state. Modifying the catalyst is one of the most powerful tools for controlling regioselectivity.
-
Electronic Effects of Ligands: Ligands can alter the electron density at the metal center. Electron-donating ligands make the metal more nucleophilic, while electron-withdrawing ligands make it more electrophilic. This change can alter its preference for attacking one electronic site of a substrate over another.[14]
-
Steric Effects of Ligands: As discussed in Q2, bulky ligands can physically block access to one reaction site, forcing the reaction to occur at a less hindered position. This is a cornerstone of modern asymmetric catalysis and regioselective cross-coupling.[15][16]
-
Catalyst Support: In heterogeneous catalysis, the support material can also exert a directing effect. For instance, an acidic support like SiO₂ can favor the formation of one regioisomer in a Heck arylation, while a basic support like MgO can favor the other.[14]
When troubleshooting, screening a small library of ligands with varied electronic and steric properties (e.g., for a Pd-catalyzed reaction, trying PPh₃, a more electron-rich P(p-OMePh)₃, and a bulkier P(o-tolyl)₃) is a highly effective strategy.
Section 4: Experimental Protocols
A self-validating protocol involves systematic screening and analysis.
Protocol 1: Systematic Screening of Temperature and Solvent for Regioselectivity Optimization
This protocol outlines a methodical approach to co-optimize temperature and solvent for a hypothetical hydrobromination of an unsymmetrical alkene, aiming to maximize the formation of the Markovnikov product.
1. Objective: To determine the optimal solvent and temperature for maximizing the regioselectivity of HBr addition to 2-methyl-1-butene.
2. Materials:
-
2-methyl-1-butene
-
HBr solution (e.g., 33% in acetic acid or as a gas)
-
Solvents for screening: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetic Acid (AcOH)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vessels (e.g., sealed tubes or round-bottom flasks with septa)
-
Cooling baths (ice-water, dry ice/acetone)
3. Procedure: Array Setup
-
Prepare nine identical reaction vessels.
-
In each vessel, add 2-methyl-1-butene (1.0 mmol) and the internal standard (0.2 mmol) dissolved in 2 mL of the designated solvent.
-
Set up three reactions for each solvent (3 solvents x 3 temperatures = 9 reactions).
4. Execution:
-
Temperature Point 1 (-78 °C): Place one set of vessels (one each of DCM, THF, AcOH) in a dry ice/acetone bath and allow them to equilibrate for 10 minutes.
-
Temperature Point 2 (0 °C): Place the second set of vessels in an ice-water bath.
-
Temperature Point 3 (25 °C): Place the third set of vessels at room temperature.
-
Reagent Addition: Slowly add HBr (1.1 mmol) to each vessel via syringe.
-
Reaction Monitoring: Stir all reactions for a set time (e.g., 1 hour). Take aliquots at regular intervals if kinetic data is desired.
-
Quenching: Quench each reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract the organic components with ether, dry with MgSO₄, and filter.
5. Analysis:
-
Analyze each crude sample by Gas Chromatography (GC) or ¹H NMR to determine the ratio of the two products: 2-bromo-2-methylbutane (Markovnikov) and 1-bromo-2-methylbutane (anti-Markovnikov).
-
Calculate the Regioisomeric Ratio (RR) for each condition.
6. Data Interpretation:
-
Organize the results in a table to compare the effects of solvent and temperature.
-
Identify the conditions that provide the highest selectivity for the desired 2-bromo-2-methylbutane product. This systematic approach ensures that you are not changing multiple variables at once and can clearly attribute changes in selectivity to specific conditions.[17][18]
References
-
Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, (29), 3096-3098. [Link]
-
Chemistry LibreTexts. (2023). Regioselective. [Link]
-
Wikipedia. (n.d.). Regioselectivity. [Link]
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Taylor & Francis Online. (n.d.). Regioselectivity – Knowledge and References. [Link]
-
Reddit. (2021). Effect of Catalysts on Selectivity. [Link]
-
Acharjee, N. (n.d.). Module 1 Regioselective, Regio-specific and Chemoselective reactions. Durgapur Government College. [Link]
-
Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. [Link]
-
Dalal Institute. (n.d.). Regio- and Chemoselectivity: Orientation and Reactivity. [Link]
-
ResearchGate. (2013). What are the differences between 'regioselective' and 'regiospecific' organic reactions? [Link]
-
Svobodová, E., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. [Link]
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Dodson, J. M., et al. (2014). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]
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Chemistry Steps. (n.d.). Regioselectivity of E1 Reactions - Practice Problems. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
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Yoo, D., et al. (2015). Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. The Journal of Organic Chemistry. [Link]
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Drouet, P., et al. (2014). The effects of organic solvents on the efficiency and regioselectivity of N-acetyl-lactosamine synthesis, using the β-galactosidase from Bacillus circulans in hydro-organic media. Carbohydrate Research. [Link]
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Oreate AI Blog. (2026). Understanding Stereoselectivity and Regioselectivity in Organic Chemistry. [Link]
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Chemistry LibreTexts. (2025). The Effect of Temperature on Reaction Rates. [Link]
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Wikipedia. (n.d.). Steric effects. [Link]
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MDPI. (n.d.). Regiodivergent Organocatalytic Reactions. [Link]
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Reddit. (2017). Literature/resources on reaction conditions optimization? [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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ResearchGate. (n.d.). Effect of steric hindrance on the regioselectivity. [Link]
-
Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
U.S. National Library of Medicine. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]
-
Frontiers in Chemistry. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. [Link]
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Medium. (2025). Alkyl Strategies for Optimizing Reaction Conditions. [Link]
-
Reddit. (2024). How do you guys remember the regioselectivity/steriochemistry of every reaction? [Link]
-
Jing, H., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science. [Link]
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Chem Help ASAP. (2022). predicting regioselectivity in EAS reactions [Video]. YouTube. [Link]
-
American Chemical Society. (2022). Solvation Effects in Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Najam Academy. (2024). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
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Technical Support Center: Strategies for Palladium Catalyst Removal in Pharmaceutical Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reaction mixtures. As palladium-catalyzed cross-coupling reactions are integral to modern pharmaceutical synthesis, the efficient removal of residual palladium to meet stringent regulatory limits is a critical downstream processing step.[1][2] This resource is designed to offer practical, field-proven insights to navigate the challenges of palladium removal and ensure the purity of your active pharmaceutical ingredients (APIs).
The Challenge of Residual Palladium
Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools in organic synthesis.[3][4] However, the very nature of these reactions often leads to contamination of the final product with residual palladium.[3] This is a significant concern in the pharmaceutical industry due to the potential toxicity of heavy metals and the strict limits imposed by regulatory bodies like the International Council for Harmonisation (ICH).[5][6] The ICH Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium, which translates to low parts-per-million (ppm) levels in the final drug product.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalyst residues?
The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon, silica-based scavengers, and polymer-based resins functionalized with thiol, amine, or phosphine groups.[3][9]
-
Filtration: This is a straightforward method for removing heterogeneous catalysts (e.g., palladium on carbon, Pd/C) or palladium that has precipitated out of solution.[9][10] Filter aids like Celite® are often used to improve filtration efficiency.[10]
-
Crystallization: Purifying the final product through crystallization can be an effective way to leave palladium impurities behind in the mother liquor.[3][11] The efficiency of this method can be enhanced by adding agents that increase the solubility of palladium species.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[9][10]
-
Chromatography: Techniques like column chromatography can be used to separate the desired compound from the palladium catalyst.[10]
Q2: How do I choose the most suitable palladium removal method for my specific reaction?
The optimal method depends on several factors:
-
Nature of the Palladium Species: Is the catalyst homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid)?[12] Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts require more sophisticated techniques like scavenging or crystallization.[12][13]
-
Properties of Your Product: Consider the solubility, stability, and functional groups of your target molecule. Some products may chelate with palladium, making it more difficult to remove.[1]
-
Scale of the Reaction: Some methods, like chromatography, are more suitable for small-scale lab syntheses, while others, such as filtration and the use of scavengers, are more readily scalable for industrial production.[1]
-
Desired Final Palladium Concentration: The required level of purity will influence the choice of method or combination of methods. Achieving very low ppm levels often requires a multi-step approach.[14]
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are materials designed to selectively bind to and remove palladium from a solution.[12][15] They typically consist of a solid support (like silica or a polymer) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines.[3][10] The basic mechanism involves the scavenger chelating with the palladium, which is then removed from the reaction mixture by filtration.[1]
Troubleshooting Guides
Problem 1: Filtration of my heterogeneous catalyst (e.g., Pd/C) is very slow and the filtrate is still black.
-
Causality: This often indicates the presence of very fine catalyst particles, sometimes referred to as "palladium black," which can pass through standard filter paper.[16] The filter may also be clogged.
-
Solution Workflow:
-
Expert Insight: Using a pad of a filter aid like Celite® creates a porous filter bed that can trap fine palladium particles.[10] Diluting the reaction mixture can also help to reduce viscosity and prevent clogging.[10]
Problem 2: After using a scavenger, my product still contains unacceptably high levels of palladium.
-
Causality: The scavenger may not be appropriate for the specific form of palladium in your reaction, or the scavenging conditions may be suboptimal. The efficiency of scavengers can be influenced by the solvent, temperature, and presence of other coordinating species.
-
Troubleshooting Steps:
-
Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your system.
-
Optimize Conditions: Vary the temperature, reaction time, and amount of scavenger used. A design of experiments (DoE) approach can be efficient in finding the optimal conditions.
-
Consider a Two-Step Approach: Sometimes, a combination of methods is more effective. For example, an initial treatment with a scavenger could be followed by crystallization or treatment with activated carbon.[1]
-
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: If the crude product is a solid, dissolve it in a suitable solvent.
-
Scavenger Addition: Add the selected solid-supported scavenger to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity.
-
Agitation: Stir the mixture at a predetermined temperature for a specified time to allow for efficient scavenging.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[9]
-
Carbon Treatment: Add activated carbon to the solution (typically 5-10 wt% relative to the product).
-
Heating and Stirring: Heat the mixture (e.g., to 40-60 °C) and stir for several hours to overnight. The optimal time and temperature should be determined experimentally.
-
Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[9]
-
Concentration: Concentrate the filtrate to obtain the purified product.[9]
-
Analysis: Analyze the purified product for residual palladium content.[9]
Data Presentation: Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Filtration (with Celite®) | Simple, fast, and cost-effective for heterogeneous catalysts.[10][13] | Ineffective for homogeneous catalysts; may not remove very fine particles. | >95% for heterogeneous catalysts |
| Activated Carbon | Inexpensive and effective for a wide range of palladium species.[1][15] Can also remove color and other impurities.[15] | Can sometimes lead to product loss due to adsorption.[11] | 90-99% |
| Metal Scavengers (Silica/Polymer) | High selectivity and efficiency.[11][12] Can reduce palladium levels to very low ppm. | More expensive than activated carbon.[15] Requires screening to find the optimal scavenger. | >99% |
| Crystallization | Can be a very effective and economical purification step.[3][11] | Not always effective, as some palladium species can co-crystallize with the product.[1][11] | Variable, highly dependent on the system |
| Extraction | Can be effective for certain systems. | Can be solvent and labor-intensive. | Variable |
Concluding Remarks
The removal of palladium catalysts is a critical step in the synthesis of high-purity APIs. A thorough understanding of the available methods and the factors influencing their effectiveness is essential for developing a robust and scalable purification strategy. This guide provides a starting point for troubleshooting common issues and selecting the appropriate palladium removal technique. For particularly challenging separations, a combination of methods may be necessary to meet the stringent regulatory requirements for residual metals in pharmaceutical products.
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
Ingenta Connect. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]
-
BHS-Sonthofen Inc. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery. [Link]
-
Science Madness. (2013, October 12). Removal of leached Palladium from reaction product. [Link]
-
Carroll, M. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Google P
-
ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. [Link]
-
Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery?. [Link]
-
European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts. [Link]
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
Reddit. Your trick to remove residual palladium. [Link]
-
International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]
-
National Institutes of Health (NIH). (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ACS Medicinal Chemistry Letters. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
ResearchGate. a) General mechanism of Pd removal using scavengers. b) Examples of.... [Link]
-
National Institutes of Health (NIH). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (2025, August 6). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]
-
U.S. Food and Drug Administration (FDA). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-fluoro-3-(methylthio)pyridine
Welcome to the technical support guide for 2-Bromo-5-fluoro-3-(methylthio)pyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to its reactivity, with a specific focus on the critical role of solvent selection in controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Bromo-5-fluoro-3-(methylthio)pyridine and how do they influence its reactivity in Nucleophilic Aromatic Substitution (SNAr)?
Answer: 2-Bromo-5-fluoro-3-(methylthio)pyridine is an electron-deficient heteroaromatic compound, making it well-suited for Nucleophilic Aromatic Substitution (SNAr) reactions. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack.
The key reactive sites are the carbon atoms at the C2 and C6 positions (ortho and para to the ring nitrogen), which bear the bromine atom and a hydrogen atom, respectively. The C2 position, holding the bromo leaving group, is the primary site for SNAr. The substituents play distinct roles:
-
Pyridine Nitrogen: Strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex.[1][2]
-
2-Bromo Group: Serves as a good leaving group in SNAr reactions.
-
5-Fluoro Group: As a highly electronegative atom, it further activates the entire ring through inductive electron withdrawal.
-
3-(Methylthio) Group: This group's effect is more complex. It can be mildly activating or deactivating depending on its ability to donate or withdraw electron density and its steric bulk.
The presence of both bromo and fluoro substituents raises important questions about regioselectivity, which is heavily influenced by reaction conditions, particularly the choice of solvent.
Caption: Key functional groups influencing reactivity.
Q2: How does the choice of solvent—polar aprotic vs. polar protic—affect SNAr reactions on this substrate?
Answer: Solvent choice is arguably one of the most critical parameters in SNAr reactions. The polarity and hydrogen-bonding capability of the solvent directly impact both the nucleophile's strength and the stability of the transition states.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the preferred solvents for SNAr. They possess high dielectric constants, which help dissolve ionic reagents. Crucially, they solvate cations well but poorly solvate anions (the nucleophile). This leaves the nucleophile "bare" and highly reactive, accelerating the initial, often rate-determining, nucleophilic attack.[3]
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): These solvents can hydrogen-bond with the nucleophile, creating a solvent shell that blunts its reactivity and slows the reaction rate.[4] However, they can be advantageous when the departure of the leaving group is the rate-limiting step. Their hydrogen-bonding ability can stabilize the departing halide ion (e.g., F⁻ or Br⁻), facilitating its expulsion from the Meisenheimer intermediate.[5]
The interplay between these effects dictates the overall reaction efficiency.
Table 1: Impact of Common Solvents on SNAr Reactions
| Solvent Class | Examples | Dielectric Constant (ε) | Effect on Nucleophile | Effect on Leaving Group | Overall Impact on Rate |
| Polar Aprotic | DMSO, DMF, NMP | High (35-50) | Enhances reactivity | Minimal stabilization | Generally accelerates SNAr |
| Polar Protic | Water, Ethanol, IPA | High (20-80) | Reduces reactivity (H-bonding) | Stabilizes departure | Variable; can be slow |
| Non-Polar | Toluene, Hexane | Low (2-4) | Poor reagent solubility | No stabilization | Very slow to no reaction |
Troubleshooting Guide
Q3: I am observing low or no conversion in my SNAr reaction with 2-Bromo-5-fluoro-3-(methylthio)pyridine. What are the likely solvent-related causes?
Answer: Low conversion is a common issue that can often be traced back to solvent selection and quality. Consider the following troubleshooting steps.
Caption: Troubleshooting flowchart for low reaction conversion.
Causality Explained:
-
Incorrect Solvent Class: Using a non-polar solvent like toluene or a less polar one like THF will likely fail because the ionic nucleophile and polar intermediates are not sufficiently stabilized. More polar solvents are generally required for nucleophilic substitutions.[4]
-
Reagent Insolubility: If your nucleophile or base is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate. A more effective polar aprotic solvent may be needed.
-
Presence of Water: Trace amounts of water in aprotic solvents like DMF or DMSO can be highly detrimental, especially when using strong, basic nucleophiles (e.g., alkoxides, amides). Water can protonate the nucleophile, rendering it inactive. Always use anhydrous solvents for such reactions.
Q4: My reaction is regioselective, but which leaving group, Bromo or Fluoro, is preferentially displaced and how does the solvent influence this?
Answer: This is a nuanced but critical question. For SNAr reactions, the typical leaving group ability is F > Cl > Br > I.[6][7] This counterintuitive order arises because the first step—attack by the nucleophile to form the Meisenheimer complex—is often rate-determining. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.
However, the solvent can modulate this reactivity.
-
In Polar Aprotic Solvents (DMF, DMSO): The intrinsic reactivity order (F > Br) is more likely to be observed. The reaction rate is dominated by the ease of nucleophilic attack, favoring displacement of the group that most activates the carbon center. In your substrate, the C2-Br bond is directly activated by the ortho nitrogen, making it the highly probable site of substitution.
-
In Polar Protic Solvents (Isopropanol, Ethanol): While the C2-Br is still the most likely site due to electronic activation from the nitrogen, protic solvents can specifically assist in the cleavage of the C-F bond through hydrogen bonding.[5] While displacement of the 5-fluoro group is less probable due to its position, if a reaction could be forced at that site, a protic solvent might facilitate it more than an aprotic one.
Experimental Protocols & Methodologies
This section provides a general, self-validating protocol for the substitution of the 2-bromo group using a generic amine nucleophile (R₂NH).
Protocol 1: SNAr using a Polar Aprotic Solvent (High Reactivity)
Objective: To achieve rapid and high-yield substitution of the 2-bromo group.
Rationale: DMF is used to maximize the reactivity of the amine nucleophile. A non-nucleophilic base like K₂CO₃ is used to scavenge the HBr byproduct without competing with the primary nucleophile.
Materials:
-
2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 eq)
-
Amine Nucleophile (R₂NH) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a clean, dry, nitrogen-flushed flask, add 2-Bromo-5-fluoro-3-(methylthio)pyridine and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Add the amine nucleophile dropwise at room temperature.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by TLC or LC-MS monitoring.
-
Monitor the reaction for the disappearance of the starting material (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and quench by pouring it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: SNAr using a Polar Protic Solvent
Objective: To perform the substitution under conditions where the nucleophile or product may be sensitive to aprotic solvents.
Rationale: Isopropanol (IPA) is a less reactive medium than DMF but can be effective, especially at higher temperatures. It is also easier to remove during workup. This protocol may require longer reaction times or higher temperatures.
Materials:
-
2-Bromo-5-fluoro-3-(methylthio)pyridine (1.0 eq)
-
Amine Nucleophile (R₂NH) (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Isopropanol (IPA)
Procedure:
-
To a sealable reaction vessel (e.g., a pressure tube), add 2-Bromo-5-fluoro-3-(methylthio)pyridine, the amine nucleophile, and potassium carbonate.
-
Add isopropanol to the desired concentration.
-
Seal the vessel and heat the reaction mixture to 100-150 °C with vigorous stirring. Caution: The reaction will be under pressure.
-
Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup as described in Protocol 1, followed by purification.
References
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- 2-Bromo-5-methylpyridine.
- 2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536. PubChem.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Nature of the nucleophile and solvent effect on a SNAr reaction.
- 2-Bromo-5-fluoro-3-nitropyridine synthesis. ChemicalBook.
- 2-Bromo-5-fluoro-3-methylpyridine 97%. Sigma-Aldrich.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
- Method for preparing 5-bromo-2-methylpyridine.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- Preparation method of 2-bromo-5-aldehyde pyridine.
- Nucleophilic arom
- SNAr Reactions of Pyridine. Pearson.
- Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermedi
- 2-Bromo-5-fluoropyridine 97%. Sigma-Aldrich.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and STEM Research.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
- 2-Bromo-5-fluoro-3-picoline. ChemicalBook.
- 2-Bromo-3-methyl-5-(trifluoromethyl)pyridine. BLDpharm.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Base selection for optimizing Buchwald-Hartwig coupling reactions
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection for optimizing C-N cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and innovate in your own work.
The Pivotal Role of the Base: More Than Just a Proton Abstractor
In the Buchwald-Hartwig catalytic cycle, the base performs several critical functions. Its primary role is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more nucleophilic amide, which is necessary for the reaction to proceed.[1] However, the base's influence extends far beyond simple deprotonation. It impacts catalyst activation, the stability of starting materials, and the overall rate and efficiency of the catalytic cycle.[2][3] An incorrect choice of base is one of the most common reasons for reaction failure. This guide will help you make an informed selection.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address specific issues and common questions encountered during experimental work.
Q1: My reaction is sluggish or has stalled completely. How do I know if the base is the culprit?
A: Low conversion or a stalled reaction is a classic symptom of a suboptimal base choice. The issue can stem from several factors:
-
Insufficient Basicity: The base may not be strong enough to deprotonate the amine-palladium complex efficiently, which is a key step in the catalytic cycle.[3] This is particularly true for less acidic amines.
-
Poor Solubility/Surface Area: Many common bases (e.g., K₃PO₄, Cs₂CO₃) are inorganic salts with low solubility in typical organic solvents like toluene or THF. The deprotonation is believed to occur at the solid-liquid interface.[4] If the base is clumped or has a large particle size, the available surface area is limited, leading to a very slow reaction.[4][5]
-
Catalyst Inhibition: In some cases, the base or its conjugate acid can interact with the palladium center and form an overly stable, inactive complex, effectively taking the catalyst out of the cycle.[2][3]
Troubleshooting Steps:
-
Re-evaluate Basicity: If you are using a weak base like a carbonate, consider switching to a stronger base such as an alkoxide (NaOtBu) or phosphate (K₃PO₄), provided your substrate is stable under these conditions.
-
Address Physical Properties: For inorganic bases, try finely grinding the powder using a mortar and pestle in a glovebox before addition.[5] You can also add an additive like Celite to prevent clumping and increase the effective surface area.[4] Ensure vigorous stirring to maintain a good suspension.[4]
-
Screen Different Bases: There is no universal base. A screening of 2-3 different base types (e.g., an alkoxide, a phosphate, and a carbonate) is often the most effective way to identify the optimal choice for your specific substrate combination.
Q2: How do I choose between a strong base (e.g., NaOtBu) and a weaker base (e.g., K₃PO₄, Cs₂CO₃)?
A: The choice is a trade-off between reactivity and functional group tolerance.
-
Strong Bases (Alkoxides, Silylamides): Sodium tert-butoxide (NaOtBu, pKaH ≈ 19) and lithium bis(trimethylsilyl)amide (LHMDS) are powerful bases that are highly effective for a broad range of substrates, including less reactive aryl chlorides and sterically hindered amines.[4] They often allow for faster reactions at lower temperatures. However, their high basicity makes them incompatible with sensitive functional groups like esters, ketones, nitriles, and nitro groups, which can undergo hydrolysis or other side reactions.[5][6]
-
Weaker Bases (Phosphates, Carbonates): Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃, pKaH ≈ 10) offer excellent functional group tolerance.[4][6][7] They are the preferred choice when your starting materials or product contain base-labile moieties.[5] The trade-off is that they often require higher reaction temperatures, longer reaction times, or higher catalyst loadings to achieve comparable yields to strong bases.[4][6]
Decision Workflow:
-
Assess Your Substrates: Examine all functional groups on your aryl halide and amine. If any are known to be base-sensitive, start with a weaker base like K₃PO₄ or Cs₂CO₃.
-
Prioritize Reactivity: If your substrates are robust and you are coupling a challenging partner (e.g., an aryl chloride or a secondary amide), a strong base like NaOtBu is a better starting point.
-
Consider the Nucleophile: For the arylation of amides, K₃PO₄ is often the most effective choice.[6]
Q3: My aryl halide contains a sensitive five-membered heterocycle (e.g., thiazole, imidazole) and the reaction is giving low yield and many side products. What's happening?
A: This is a common and challenging problem. Many five-membered heterocycles are unstable in the presence of strong bases like NaOtBu.[8] The base can deprotonate the heterocycle itself, leading to ring-opening or decomposition.[8] The resulting anionic fragments can then act as potent catalyst poisons, deactivating your palladium catalyst even when only a small amount of the starting material has decomposed.[8][9]
The Solution: A "Just-Right" Base The key is to find a base that is strong enough to facilitate the C-N coupling but not so strong that it destroys the heterocycle. A synergistic combination of a specialized ligand and a mid-strength base is often required.
A highly successful strategy involves using a GPhos-supported palladium catalyst in combination with sodium trimethylsilanolate (NaOTMS, pKaH ≈ 11) .[4][9] NaOTMS has an intermediate basicity that limits the decomposition of sensitive heteroarenes while still being effective for the amination step.[8][9] This combination has proven effective for a wide range of challenging heteroaryl halides.[9]
Q4: Are soluble organic bases like DBU or triethylamine suitable for Buchwald-Hartwig amination?
A: While attractive for creating homogeneous reaction mixtures, soluble organic amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et₃N are generally poor choices for this reaction and often lead to failure.[4]
Mechanistic Insight: Theoretical and experimental studies have shown that the mechanism with neutral organic bases is problematic.[2][3]
-
In nonpolar solvents (like toluene), the deprotonation of the neutral palladium-amine complex by a neutral base would create a charge-separated state, which is energetically unfavorable. An anionic base is required to facilitate this step without creating new charges.[2][3]
-
In polar solvents (like DMF), the organic base can coordinate to the palladium center, forming a stable off-cycle resting state that inhibits catalysis.[3]
While some specialized systems using soluble bases have been developed, for general applications, it is best to use anionic inorganic or alkoxide bases.[10][11]
Visualizing the Process
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
The Buchwald-Hartwig Catalytic Cycle & The Role of the Base
Caption: The base is critical for the deprotonation step, forming the palladium-amido complex.
Troubleshooting Workflow for Base Selection
Caption: A decision tree to guide base selection when troubleshooting a reaction.
Data Summary: Common Bases for Buchwald-Hartwig Amination
This table provides a quick reference for selecting a suitable base for your reaction.
| Base Name | Formula | pKa of Conjugate Acid (in DMSO) | Common Solvents | Key Considerations & Applications |
| Sodium tert-butoxide | NaOtBu | ~29 | Toluene, Dioxane, THF | Strong Base. High reactivity, good for aryl chlorides. Incompatible with base-sensitive functional groups (esters, nitriles).[4][6] |
| Lithium bis(trimethylsilyl)amide | LHMDS | ~30 | Toluene, THF | Strong, Non-nucleophilic Base. Useful for low-temperature aminations and substrates with protic functional groups. Air and moisture sensitive.[6] |
| Potassium Phosphate | K₃PO₄ | ~14 | Toluene, Dioxane, t-AmOH | Weak Base. Excellent functional group tolerance. Often the most efficient base for the arylation of amides. Can require higher temperatures.[4][6] |
| Cesium Carbonate | Cs₂CO₃ | ~13 | Toluene, Dioxane, THF | Weak Base. Good solubility compared to other carbonates. Excellent functional group tolerance. Can be expensive for large-scale reactions.[4][6] |
| Sodium Trimethylsilanolate | NaOTMS | ~21 (in THF/water) | THF, Dioxane | Intermediate Base. Ideal for base-sensitive five-membered heterocycles where stronger bases cause decomposition.[4][8][9] |
Standard Experimental Protocol
This protocol provides a self-validating system for a typical small-scale Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, 1-2 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1 M)
-
Oven-dried reaction vial with a PTFE-lined screw cap and stir bar
Procedure:
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add the palladium precatalyst, ligand (if separate), and the base to the reaction vial. If using an inorganic base like K₃PO₄, ensure it is finely ground.[5]
-
Reagent Addition: Add the aryl halide and the stir bar. If the amine is a solid, add it now. Seal the vial with the screw cap.
-
Solvent and Liquid Reagent Addition: Remove the vial from the glovebox. Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this time.
-
Inerting (Purge Cycle): Briefly evacuate the vial headspace and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert.[5]
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 80-110 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).[12]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS. The disappearance of the limiting reagent (usually the aryl halide) indicates completion.
-
Work-up: Once complete, cool the reaction to room temperature. Quench by carefully adding a saturated aqueous solution of ammonium chloride.[12] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired arylated amine.
References
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Norrby, P.-O., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8038–8046. [Link]
-
ResearchGate. (2018). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(44), 12095–12105. [Link]
-
National Institutes of Health. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 140(4), 1245–1248. [Link]
-
ResearchGate. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
ResearchGate. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(44). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-fluoro-3-(methylthio)pyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-5-fluoro-3-(methylthio)pyridine. In the landscape of pharmaceutical and materials science research, substituted pyridines are foundational scaffolds. Their biological activity and material properties are exquisitely sensitive to the substitution pattern on the pyridine ring. Consequently, unambiguous structural elucidation is paramount. NMR spectroscopy stands as the cornerstone technique for this purpose, offering detailed insights into the electronic and steric environment of each atom within the molecule.
Due to the limited availability of public, experimentally derived spectral data for 2-Bromo-5-fluoro-3-(methylthio)pyridine, this guide will leverage high-quality predicted NMR data as a basis for a comprehensive structural and comparative analysis. This approach not only provides a valuable reference for researchers working with this specific molecule but also serves as an instructive case study on interpreting the NMR spectra of complex, substituted heteroaromatic systems. We will dissect the influence of the bromo, fluoro, and methylthio substituents on the chemical shifts and coupling constants, comparing these effects to simpler, related pyridine derivatives.
Molecular Structure and NMR-Active Nuclei
2-Bromo-5-fluoro-3-(methylthio)pyridine possesses a unique substitution pattern that gives rise to a distinct and informative NMR spectrum. The pyridine ring contains two aromatic protons (H-4 and H-6) and a methyl group, all of which are observable in ¹H NMR. The six carbon atoms, including the methyl carbon, are all unique and will produce distinct signals in the ¹³C NMR spectrum. The presence of a fluorine atom (¹⁹F, with a nuclear spin of ½) introduces additional complexity and valuable structural information through C-F and H-F spin-spin coupling.
Molecular Structure of 2-Bromo-5-fluoro-3-(methylthio)pyridine with Numbering Scheme
Caption: Ball-and-stick model of 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Bromo-5-fluoro-3-(methylthio)pyridine in deuterated chloroform (CDCl₃) is summarized below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-6 | 8.15 | Doublet (d) | ³J(H6-F5) = 3.0 |
| H-4 | 7.50 | Doublet of doublets (dd) | ³J(H4-F5) = 8.5, ⁴J(H4-H6) = 3.0 |
| -SCH₃ | 2.55 | Singlet (s) | - |
Predicted ¹³C NMR Spectral Data
The following table presents the predicted ¹³C NMR chemical shifts for 2-Bromo-5-fluoro-3-(methylthio)pyridine in CDCl₃. The presence of fluorine leads to through-bond C-F couplings, which are crucial for definitive assignments.
| Carbon | Predicted Chemical Shift (δ) [ppm] | Predicted C-F Coupling Constant (J) [Hz] |
| C-5 | 158.0 | ¹J(C5-F) = 250.0 |
| C-2 | 148.5 | ³J(C2-F) = 15.0 |
| C-6 | 142.0 | ²J(C6-F) = 25.0 |
| C-4 | 125.0 | ²J(C4-F) = 20.0 |
| C-3 | 118.0 | ³J(C3-F) = 5.0 |
| -SCH₃ | 15.0 | - |
Note: The predicted data presented here is generated using advanced computational algorithms and serves as a reliable estimation for experimental outcomes.
Comparative Spectral Analysis
To understand the origins of the chemical shifts and coupling constants in our target molecule, a comparison with simpler, related pyridine derivatives is highly instructive.
2-Bromopyridine
In 2-bromopyridine, the bromine atom at the C-2 position exerts a significant inductive electron-withdrawing effect, which deshields the adjacent protons.[1] The ¹H NMR spectrum in CDCl₃ shows signals around δ 8.30-8.40 (H-6), 7.55-7.50 (H-4), 7.46-7.44 (H-3), and 7.26-7.21 (H-5).[1] The ¹³C NMR spectrum exhibits signals at approximately δ 150.3 (C-6), 142.4 (C-2), 138.6 (C-4), 128.4 (C-3), and 122.8 (C-5).[1]
2-Bromo-5-fluoropyridine
The addition of a fluorine atom at the C-5 position introduces further electronic perturbations. Fluorine is highly electronegative, leading to a general downfield shift of the ring protons and carbons. More importantly, fluorine's spin of ½ leads to observable H-F and C-F couplings. For 2-bromo-5-fluoropyridine, the proton at C-6 will appear as a doublet due to coupling with the fluorine at C-5 (³JHF), and the proton at C-4 will be a doublet of doublets due to coupling to both the fluorine and the H-6 proton.
3-(Methylthio)pyridine
The methylthio (-SCH₃) group is an interesting substituent. While the sulfur atom is moderately electronegative, it can also act as a weak π-donor through its lone pairs. This dual nature influences the electronic environment of the pyridine ring in a more nuanced way than simple halogens. The methyl protons themselves typically appear as a sharp singlet in the upfield region of the ¹H NMR spectrum.
Synthesis of Effects in 2-Bromo-5-fluoro-3-(methylthio)pyridine
In our target molecule, the interplay of these three substituents determines the final spectral appearance:
-
H-6: This proton is ortho to the nitrogen and meta to the fluorine. The primary influence on its chemical shift is the electron-withdrawing nature of the pyridine nitrogen, placing it significantly downfield. It experiences a three-bond coupling to the fluorine at C-5, resulting in a doublet.
-
H-4: This proton is meta to the bromine and ortho to the fluorine. It will exhibit a significant three-bond coupling to the fluorine atom. Additionally, a smaller four-bond coupling to H-6 is expected, leading to a doublet of doublets.
-
-SCH₃: The methyl protons are isolated from other protons, thus appearing as a singlet. Its chemical shift is influenced by the electronic nature of the substituted pyridine ring.
-
Carbon Nuclei: The carbon chemical shifts are a composite of the inductive and resonance effects of all three substituents. The C-5 carbon, directly attached to the fluorine, will show the largest one-bond C-F coupling constant (¹JCF), typically around 250 Hz. The other ring carbons will exhibit smaller two- and three-bond couplings to the fluorine, which are invaluable for confirming their assignments. The bromine at C-2 will cause a downfield shift of this carbon. The methylthio group at C-3 will also influence the chemical shifts of the surrounding carbons.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Ensure the solvent is of high purity to minimize impurity peaks.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Filtration: To ensure the best possible spectral resolution by minimizing paramagnetic impurities and solid particles, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
NMR Sample Preparation Workflow
Sources
Interpreting mass spectrometry data for 2-Bromo-5-fluoro-3-(methylthio)pyridine derivatives
An In-Depth Guide to the Mass Spectrometric Interpretation of 2-Bromo-5-fluoro-3-(methylthio)pyridine Derivatives
Authored by a Senior Application Scientist
For researchers and professionals in drug development, the precise structural characterization of novel heterocyclic compounds is a cornerstone of progress. Among these, derivatives of 2-Bromo-5-fluoro-3-(methylthio)pyridine represent a class of molecules with significant potential, often serving as key intermediates in the synthesis of pharmacologically active agents. Mass spectrometry (MS) stands as a primary analytical tool for their identification and structural elucidation. This guide provides an in-depth analysis of the mass spectrometric behavior of these derivatives, offering a comparative look at analytical approaches and the fundamental principles behind data interpretation.
The Foundational Role of Mass Spectrometry in Characterizing Halogenated Heterocycles
Mass spectrometry is an indispensable technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 2-Bromo-5-fluoro-3-(methylthio)pyridine, this process provides two critical pieces of information: the molecular weight of the compound and its structural fingerprint, derived from its fragmentation pattern.
The choice of ionization technique is paramount and dictates the nature of the resulting spectrum.
-
Electron Ionization (EI): This is a high-energy "hard" ionization technique that imparts significant energy into the molecule, causing extensive and reproducible fragmentation.[1] EI is exceptionally useful for structural elucidation by piecing together the resulting fragment ions. It is most compatible with Gas Chromatography (GC-MS) for analytes that are volatile and thermally stable.[2][3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically protonates or deprotonates the analyte molecule ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.[4] It is ideal for confirming the molecular weight of a compound and is the standard for Liquid Chromatography (LC-MS), which handles less volatile or thermally sensitive molecules.[2][5]
A unique feature in the mass spectra of bromo-substituted compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with roughly equal intensity.[6] This doublet is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
Elucidating the Fragmentation Pathways of 2-Bromo-5-fluoro-3-(methylthio)pyridine
Under Electron Ionization (EI), the 2-Bromo-5-fluoro-3-(methylthio)pyridine molecule (calculated molecular weight: ~239 g/mol for the ⁷⁹Br isotope) will undergo a series of predictable fragmentation events. The fragmentation process favors the formation of the most stable cations.[7] The primary cleavage sites are dictated by the relative bond strengths and the stability of the resulting charged and neutral species.
The following key fragmentations are anticipated:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methylthioethers is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (mass = 15 Da). This results in a stable, resonance-stabilized cation.
-
Loss of the Thioformaldehyde (CH₂S): Rearrangement and cleavage can lead to the elimination of a neutral thioformaldehyde molecule.
-
Cleavage of the C-Br Bond: The C-Br bond is relatively weak and can cleave to release a bromine radical (•Br), resulting in a fragment ion at [M-79]⁺ or [M-81]⁺.
-
Loss of the Methylthio Radical (•SCH₃): The entire methylthio group can be lost as a radical (mass = 47 Da), leading to a bromofluoropyridine cation.
-
Pyridine Ring Fission: Subsequent to the initial losses of substituents, the pyridine ring itself can undergo fragmentation, often through the loss of neutral molecules like hydrogen cyanide (HCN).
The proposed fragmentation cascade is visualized below.
Caption: Predicted EI-MS fragmentation pathway for 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Interpreting the Data: A Summary Table
The following table summarizes the key ions expected in the EI mass spectrum, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Lost Neutral Fragment | Interpretation |
| 239 / 241 | [C₆H₄BrFNS]⁺ | - | Molecular Ion (M⁺) |
| 224 / 226 | [C₅H₁BrFNS]⁺ | •CH₃ | Loss of a methyl radical from the thioether |
| 192 / 194 | [C₅H₃BrFN]⁺ | •SCH₃ | Loss of the methylthio radical |
| 160 | [C₆H₄FNS]⁺ | •Br | Loss of a bromine radical |
| 197 / 199 | [C₄H₁BrFN]⁺ | •CH₃, HCN | Subsequent loss of HCN from the [M-CH₃]⁺ fragment |
Comparison of Analytical Methodologies: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific analytical goal.[2] While both are powerful, they offer different advantages for analyzing 2-Bromo-5-fluoro-3-(methylthio)pyridine derivatives.
| Feature | GC-MS | LC-MS | Rationale for 2-Bromo-5-fluoro-3-(methylthio)pyridine Derivatives |
| Analyte Suitability | Volatile & Thermally Stable Compounds[3] | Wide Range, including Non-Volatile & Thermally Labile Compounds[2] | The target molecule is likely volatile enough for GC-MS, making it a primary choice for detailed structural analysis. LC-MS is a viable alternative, especially for complex mixtures or impure samples. |
| Ionization Method | Primarily Electron Ionization (EI) | Primarily Electrospray Ionization (ESI), APCI | GC-MS (EI) is superior for generating detailed, reproducible fragmentation libraries for structural confirmation.[3] LC-MS (ESI) is better for accurately determining the molecular weight with minimal fragmentation.[8] |
| Separation Efficiency | High resolution for separating volatile isomers. | Highly versatile for a broad range of polarities. | GC offers excellent separation of closely related pyridine derivatives. LC provides flexibility in method development for various sample matrices. |
| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM). | Generally offers very high sensitivity, reaching low ng/L levels.[8] | Both techniques provide excellent sensitivity. The choice often depends on the sample matrix and required detection limits.[9] |
| Primary Application | Structural Elucidation and identification of unknown compounds via library matching. | Quantification and confirmation of molecular weight in complex matrices. | For initial characterization, GC-MS is invaluable. For pharmacokinetic studies or analysis in biological fluids, LC-MS/MS is the gold standard. |
Experimental Protocols for Mass Spectrometric Analysis
A self-validating system is crucial for trustworthy results. The following protocols outline the key steps for analyzing a purified sample of a 2-Bromo-5-fluoro-3-(methylthio)pyridine derivative.
Workflow Overview
Caption: General experimental workflow for MS analysis.
A. Protocol for GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a volatile solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Examine the mass spectrum for the molecular ion peak (M⁺) and its characteristic M+2 isotopic peak for bromine.
-
Identify major fragment ions and propose fragmentation pathways as outlined in Section 2.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST) if available.
-
B. Protocol for LC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in acetonitrile or methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
-
Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6546 Q-TOF (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temperature: 325°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Scan Range: 100-500 m/z.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule ([M+H]⁺).
-
Confirm the accurate mass of the molecular ion to verify the elemental composition.
-
Analyze the spectrum for the M+2 isotopic pattern to confirm the presence of bromine.
-
If fragmentation is induced (in a tandem MS experiment), analyze the product ions to confirm structural features.
-
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
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AHL Labnote 59. (2019). GC/MS-LC/MS multi-residue method. [Link]
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Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST WebBook. [Link]
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Nowick, J. S. (2011). Lecture 6. Fragmentation in EIMS. YouTube. [Link]
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EURL-Pesticides. (n.d.). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. [Link]
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Kivilompolo, M., Obůrka, V., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-7. [Link]
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MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]
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PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]
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Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]
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A Senior Application Scientist's Guide to LC-MS for Reaction Progress Monitoring: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, real-time, data-driven decision-making is paramount. The ability to precisely monitor the intricate dance of molecules in a chemical reaction is the bedrock of process optimization, impurity profiling, and kinetic analysis. Among the arsenal of analytical techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a uniquely powerful tool, offering a blend of high sensitivity, selectivity, and versatility.[1][2][3]
This guide deviates from rigid templates to provide a nuanced, in-depth comparison of common LC-MS-based reaction monitoring workflows. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in scientific integrity.
The Power of Seeing: Why LC-MS for Reaction Monitoring?
At its core, LC-MS is a hybrid technique that first separates the components of a complex mixture using liquid chromatography and then detects and identifies them based on their mass-to-charge ratio (m/z) using mass spectrometry.[1][4] This combination is particularly advantageous for reaction monitoring because it allows for:
-
Simultaneous tracking of multiple components: Reactants, intermediates, products, and byproducts can all be monitored in a single run.
-
High specificity: The mass spectrometer can distinguish between compounds with very similar structures, even if they co-elute from the chromatography column.[5]
-
Exceptional sensitivity: Trace-level impurities and low-concentration intermediates can be detected and quantified.[5][6]
-
Structural information: Fragmentation data from tandem mass spectrometry (MS/MS) can help in the structural elucidation of unknown products or impurities.[5][7]
A Comparative Analysis of LC-MS Reaction Monitoring Strategies
The choice of an LC-MS reaction monitoring strategy is dictated by the specific needs of the experiment, including the reaction kinetics, the complexity of the reaction mixture, and the desired level of automation. Here, we compare three prevalent approaches: At-line, On-line, and In-line (via Direct Injection).
At-line Monitoring: The Manual Approach
In at-line monitoring, samples are manually withdrawn from the reaction vessel at discrete time points, quenched to stop the reaction, and then prepared for LC-MS analysis. This is the most basic and often the initial approach for many labs.
Experimental Workflow: At-line LC-MS Monitoring
Caption: At-line LC-MS reaction monitoring workflow.
Causality Behind the Choices:
-
Manual Sampling: This provides flexibility in choosing time points but can introduce variability and is labor-intensive.
-
Quenching: This is a critical step to ensure that the sample analyzed by the LC-MS is representative of the reaction at a specific time. The choice of quenching agent and conditions is crucial to avoid sample degradation or unwanted side reactions.
On-line Monitoring: The Automated Approach
On-line monitoring automates the sampling, quenching, and injection process, providing a more consistent and higher-throughput analysis.[8][9] This is often achieved using an automated sampling device connected directly to the reaction vessel and the LC-MS system.
Experimental Workflow: On-line LC-MS Monitoring
Caption: On-line LC-MS reaction monitoring workflow.
Causality Behind the Choices:
-
Automated Sampling Interface: This ensures precise and reproducible sampling volumes and timing, which is critical for accurate kinetic studies.[8]
-
Automated Dilution/Quenching: This minimizes sample handling errors and allows for unattended operation, freeing up valuable researcher time.[8]
In-line Monitoring (Direct Injection): The Real-Time Approach
For very fast reactions or when near-instantaneous feedback is required, direct injection mass spectrometry (DIMS) or flow injection analysis (FIA) coupled with MS can be employed.[10][11][12] In this approach, a continuous stream from the reactor is introduced directly into the mass spectrometer with minimal or no chromatographic separation.
Experimental Workflow: In-line (Direct Injection) MS Monitoring
Caption: In-line (Direct Injection) MS reaction monitoring workflow.
Causality Behind the Choices:
-
Direct Infusion: This eliminates the time-consuming chromatography step, allowing for very high temporal resolution.[10][13]
-
Mass Spectrometer as the Primary Separator: This approach relies on the mass resolving power of the MS to distinguish between different components. It is best suited for reactions where the masses of the key components are distinct and isomeric interferences are not a major concern.
Performance Comparison of Reaction Monitoring Strategies
| Feature | At-line Monitoring | On-line Monitoring | In-line (Direct Injection) |
| Speed/Temporal Resolution | Low (minutes to hours between points) | Medium to High (seconds to minutes) | Very High (sub-second to seconds) |
| Automation Level | Low (manual) | High (automated sampling & injection) | Very High (continuous flow) |
| Labor Intensiveness | High | Low | Low |
| Potential for Contamination/Error | High (manual handling) | Low | Low |
| Chromatographic Separation | Yes | Yes | No/Minimal |
| Ability to Resolve Isomers | High | High | Low/None |
| Initial Setup Complexity | Low | Medium | Medium |
| Ideal for: | Proof-of-concept, slow reactions | Kinetic studies, process optimization | Fast reactions, real-time control |
A Self-Validating Protocol for At-line LC-MS Reaction Monitoring
This protocol provides a robust framework for at-line reaction monitoring. The principles outlined here can be adapted for on-line systems.
Part 1: Method Development and System Suitability
Objective: To develop a selective and sensitive LC-MS method for the separation and detection of all key reaction components and to ensure the system is performing optimally.
-
Analyte Information Gathering:
-
Obtain the chemical structures and expected molecular weights of all reactants, known intermediates, the final product, and any potential byproducts.
-
-
Initial MS Optimization (Direct Infusion):
-
Prepare individual standard solutions of the key analytes.
-
Infuse each standard directly into the mass spectrometer to determine the optimal ionization source parameters (e.g., capillary voltage, gas flows, and temperatures for ESI or APCI).
-
Identify the most abundant and stable precursor ion for each analyte.
-
For tandem MS (MS/MS), determine the optimal collision energy to generate characteristic and intense product ions. This is crucial for developing a highly selective Multiple Reaction Monitoring (MRM) method.[7][14][15]
-
-
Chromatographic Method Development:
-
Select an appropriate LC column and mobile phases based on the polarity of the analytes. Reverse-phase chromatography is a common starting point for many small molecules.
-
Develop a gradient elution method to achieve good separation of all components within a reasonable run time.[14]
-
The goal is to achieve baseline separation of critical components to ensure accurate quantification.
-
-
System Suitability Testing (SST):
-
Before starting the reaction monitoring, perform a series of injections of a standard mixture containing all key analytes.
-
Establish acceptance criteria for parameters such as retention time stability, peak area reproducibility, and peak shape. This ensures the reliability of the data generated during the experiment.
-
Part 2: Reaction Monitoring and Data Acquisition
Objective: To collect accurate and representative data on the concentration of each component over the course of the reaction.
-
Reaction Setup:
-
Set up the chemical reaction as planned. Ensure consistent stirring and temperature control.
-
-
Sampling and Quenching:
-
At predetermined time points, withdraw a small, precise aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solvent that stops the reaction. This could be a cold solvent, a solvent containing a pH modifier, or a reagent that consumes a key catalyst.
-
-
Sample Preparation:
-
Further dilute the quenched sample to a concentration within the linear dynamic range of the LC-MS method.
-
Filter the sample to remove any particulates that could clog the LC system.
-
Spike the sample with an internal standard if absolute quantification is desired. The internal standard should be a stable, isotopically labeled version of the analyte or a structurally similar compound with different mass.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto the LC-MS system.
-
Acquire data using the optimized MS method (e.g., full scan, SIM, or MRM).
-
Part 3: Data Processing and Interpretation
Objective: To convert the raw LC-MS data into meaningful reaction profiles.
-
Peak Integration:
-
Integrate the chromatographic peaks for each analyte at each time point. Automated data processing software can be used, but manual verification is recommended, especially for critical data.[16]
-
-
Data Normalization (Optional but Recommended):
-
If an internal standard was used, normalize the peak areas of the analytes to the peak area of the internal standard. This corrects for variations in sample preparation and injection volume.
-
-
Generation of Reaction Profiles:
-
Plot the normalized peak area (or concentration, if a calibration curve is used) of each analyte as a function of time.
-
This visual representation will show the consumption of reactants, the formation and potential consumption of intermediates, and the formation of the final product and any byproducts.
-
-
Kinetic Analysis (Optional):
-
The generated reaction profiles can be used to determine reaction rates and other kinetic parameters.[17]
-
Trustworthiness: Building a Self-Validating System
To ensure the trustworthiness of your LC-MS reaction monitoring data, incorporate the following self-validating checks:
-
Blank Injections: Run a blank (solvent) injection between samples to check for carryover.[16]
-
Control Samples: Analyze a "time zero" sample and a sample from a mock reaction (without a key reagent) to establish a baseline.
-
Mass Balance: At any given time point, the total mass of all carbon-containing species (normalized for response factors) should ideally remain constant. A significant deviation could indicate the formation of undetected byproducts.
-
Reproducibility: For critical reactions, consider running duplicate experiments to ensure the reproducibility of the observed reaction profile.
Conclusion
LC-MS is an indispensable technique for modern chemical reaction monitoring, providing unparalleled insights into reaction kinetics, mechanisms, and impurity formation.[18][19] By understanding the strengths and limitations of different monitoring strategies—at-line, on-line, and in-line—researchers can select the most appropriate approach for their specific needs. The detailed protocol and the emphasis on the causality behind each step provided in this guide are designed to empower scientists to generate high-quality, reliable, and defensible data, ultimately accelerating the pace of research and development.
References
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- Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
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- National Institutes of Health. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences.
- PubMed. (n.d.). Kinetic Monitoring of Enzymatic Reactions in Real Time by Quantitative High-Performance Liquid Chromatography-Mass Spectrometry.
- LGC Group. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements.
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- Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Multiple Reaction Monitoring.
- PubMed. (2023, November 17). Advances in the Application of Direct Injection Mass Spectrometry Techniques to the Analysis of Grape, Wine and Other Alcoholic Beverages.
- Thermo Fisher Scientific. (n.d.). A Fully Automated LC-MS Workflow for Identifying Targets in Chemical Reactions.
- ResearchGate. (2025, August 6). Liquid Chromatography-Mass Spectrometry: A Review.
- Waters Corporation. (n.d.). The Use of Parallel LC-MS/MS with Automated Optimization to Increase Throughput for the Quantification of Incubated Drug Candidate Samples.
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- European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
- National Institutes of Health. (2022, March 31). Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation.
- ResearchGate. (2024, November 13). (PDF) Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry.
- ACS Publications. (2019, March 20). Direct Injection Liquid Chromatography High-Resolution Mass Spectrometry for Determination of Primary and Secondary Terrestrial and Marine Biomarkers in Ice Cores.
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A Senior Application Scientist's Guide to Phosphine Ligands in Buchwald-Hartwig Amination
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The palladium-catalyzed Buchwald-Hartwig amination stands as a premier method for forging these crucial linkages, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods.[1][2] At the heart of this powerful transformation lies the phosphine ligand, a component so critical that its evolution has directly mirrored the expansion of the reaction's capabilities.
This guide provides an in-depth comparison of phosphine ligands for the Buchwald-Hartwig amination, moving beyond a simple catalog of options. We will explore the causal relationships between ligand structure and catalytic efficacy, provide data-driven comparisons, and offer a validated experimental protocol to serve as a reliable starting point for your own investigations.
The Catalytic Cycle: Where Ligands Exert Their Influence
To appreciate the nuances of ligand selection, one must first understand the catalytic cycle. The phosphine ligand's primary role is to stabilize the palladium center and modulate its reactivity throughout a sequence of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]
Two electronic and steric parameters of the phosphine ligand are paramount:
-
Electron Density: Electron-rich phosphine ligands, typically those with alkyl substituents, enhance the rate of oxidative addition by making the palladium(0) center more nucleophilic. This is especially crucial for less reactive aryl chlorides.
-
Steric Bulk: Large, bulky ligands promote the formation of monoligated palladium complexes, which are often the catalytically active species.[4] This steric hindrance also facilitates the final, product-releasing reductive elimination step.
A delicate balance of these properties is often required for optimal performance.[5]
Figure 2. A decision-making guide for initial phosphine ligand selection.
Experimental Protocol: A Validated Standard Procedure
This protocol describes a general procedure for the amination of an aryl chloride using a modern biarylphosphine ligand, which serves as a robust starting point for a wide range of substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other selected biarylphosphine ligand)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Workflow Diagram:
Figure 3. Step-by-step experimental workflow for a typical reaction.
Procedure:
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), NaOt-Bu (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Inerting the Vessel: Seal the Schlenk tube and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the required reaction time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.
Self-Validation and Trustworthiness: This protocol incorporates several checks. The rigorous exclusion of air and moisture is critical, as both can deactivate the palladium catalyst. The use of a pre-catalyst or the in-situ generation method described ensures the formation of the active Pd(0) species. [3]Monitoring the reaction progress is essential to avoid side reactions from prolonged heating.
Conclusion and Future Outlook
The evolution of phosphine ligands has transformed the Buchwald-Hartwig amination from a niche reaction into one of the most robust and versatile tools in synthetic chemistry. The modern dialkylbiaryl phosphine ligands, like XPhos and RuPhos, offer unprecedented activity for a wide array of substrates, including previously challenging aryl chlorides. The key to success lies in understanding the interplay between the ligand's steric and electronic properties and the nature of the coupling partners. As ligand design continues to advance, we can anticipate the development of even more active, stable, and selective catalysts that will further expand the boundaries of C-N bond formation.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 44(3), 184–195. [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
- Chan, L. C., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination in the Synthesis of Heterocycles. Chemical Science, 2(7), 1247–1254.
- Singh, R., & Nolan, S. P. (2019). Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Chemical Society Reviews, 48(12), 3293–3307.
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A Comparative Guide to the X-ray Crystallography of 2-Bromo-5-fluoro-3-(methylthio)pyridine Derivatives
This guide provides a comprehensive comparison of the crystallographic features of functionalized pyridine derivatives, offering predictive insights into the structural characteristics of 2-Bromo-5-fluoro-3-(methylthio)pyridine. While crystallographic data for this specific molecule is not prevalent in public databases, this document leverages data from closely related analogues to establish a robust analytical framework for researchers, scientists, and professionals in drug development.
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced organic materials.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design and the engineering of materials with desired properties. X-ray crystallography remains the gold standard for elucidating these solid-state structures, providing invaluable data on molecular conformation, packing motifs, and non-covalent interactions that govern physicochemical properties such as solubility and stability.
This guide will navigate through the essential workflows of synthesis and crystallization, delve into the principles of X-ray diffraction analysis, and present a comparative study of relevant pyridine derivatives to illuminate the subtle yet significant influence of various functional groups on their crystal structures.
Part 1: Synthesis and Crystallization of Functionalized Pyridine Derivatives
The successful acquisition of high-quality single crystals suitable for X-ray diffraction is the critical first step. This process begins with the synthesis of the target compound, followed by a meticulous crystallization protocol.
Generalized Synthesis via Suzuki Cross-Coupling
A common and versatile method for functionalizing pyridine rings is the palladium-catalyzed Suzuki cross-coupling reaction, which efficiently forms carbon-carbon bonds.[2] This approach is highly adaptable for creating a library of derivatives for structural analysis.
-
Reactant Preparation : In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the starting brominated pyridine derivative (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a base such as potassium phosphate (K₃PO₄) (2.3 mmol).
-
Catalyst Addition : Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition : Introduce a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).
-
Reaction Execution : Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup and Purification : Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final derivative.
Crystallization of Pyridine Derivatives
The formation of diffraction-quality single crystals is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to allow molecules to self-assemble slowly into a highly ordered lattice.
-
Solvent Selection : Choose a solvent or a binary solvent system in which the compound has moderate solubility. The ideal solvent allows the compound to be fully dissolved when heated but becomes supersaturated upon cooling or slow evaporation. Common choices include ethanol, methanol, acetone, ethyl acetate, hexane, and dichloromethane.
-
Solution Preparation : Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be applied to ensure complete dissolution.
-
Crystal Growth : Cover the vial with a cap containing a few small perforations made by a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Isolation : Once well-formed crystals appear, carefully extract them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Part 2: The X-ray Diffraction Analysis Workflow
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure. This process involves a series of well-defined steps.
-
Crystal Mounting : A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution : The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement : An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit. The quality of the final structure is assessed by metrics such as the R-factor.
Part 3: Comparative Crystallographic Analysis of Pyridine Derivatives
The substitution pattern on the pyridine ring profoundly influences molecular conformation and crystal packing. By comparing the crystal structures of related halogenated pyridines, we can understand the role of different substituents and predict the structural behavior of novel derivatives.
The functionalization of pyridine ligands with electron-withdrawing or electron-donating groups can lead to significant changes in the physicochemical properties of the resulting compounds.[3]
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 2-Bromo-5-methylpyridine | Cmc2₁ | C—H···N hydrogen bonds forming infinite chains. No π–π stacking observed. | [4] |
| 2,6-Dibromo-3,5-dimethylpyridine | P2₁/c | Aromatic face-to-face π–π stacking. | [4] |
| 2-(Allylthio)pyridine co-crystal | P2₁/c | Strong N···I halogen bond is the most noteworthy interaction. | [5] |
| 4-Halogenated-1H-pyrazoles | Varies | Bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, while fluoro and iodo analogs form catemers. | [6] |
Key Intermolecular Interactions and Their Influence
The crystal packing of pyridine derivatives is a delicate balance of various weak intermolecular interactions.[7]
-
C–H···N Hydrogen Bonds : In the crystal of 2-bromo-5-methylpyridine, weak C–H···N interactions are the dominant force, linking molecules into infinite chains.[4] This type of interaction is common in nitrogen-containing heterocycles.
-
π–π Stacking : Aromatic rings can interact through π–π stacking. In 2,6-dibromo-3,5-dimethylpyridine, these interactions are prominent, leading to columns of stacked molecules.[4] The presence of multiple substituents can sometimes hinder or promote such stacking depending on steric and electronic factors.[8]
-
Halogen Bonding : Halogen atoms, particularly bromine and iodine, can act as electrophilic regions (σ-holes) and interact with Lewis bases like the nitrogen atom of a pyridine ring.[9][10] This directional interaction, known as a halogen bond, can be a powerful tool in crystal engineering, as seen in the co-crystal of 2-(allylthio)pyridine with a diiodobenzene derivative.[5] The strength of the halogen bond generally follows the trend I > Br > Cl.[10]
Part 4: Predictive Insights for 2-Bromo-5-fluoro-3-(methylthio)pyridine
Based on the comparative analysis of its structural analogues, we can hypothesize the likely crystallographic features of 2-Bromo-5-fluoro-3-(methylthio)pyridine:
-
Dominant Interactions : The presence of a bromine atom at the 2-position and a nitrogen atom in the ring makes a C–Br···N halogen bond a highly probable and potentially structure-directing interaction. The fluorine atom at the 5-position is a weaker halogen bond donor but could participate in C–H···F interactions.
-
Role of the (Methylthio) Group : The 3-(methylthio) group introduces steric bulk and a potential hydrogen bond acceptor (the sulfur atom). This group will likely influence the planarity and conformation of the molecule, potentially hindering close-packed π–π stacking arrangements but enabling other C–H···S or van der Waals interactions.
-
Electronic Effects : Both bromine and fluorine are electron-withdrawing, which reduces the electron density of the pyridine ring.[11] This can weaken its ability to participate in π–π stacking compared to less substituted pyridines but enhances the σ-hole on the bromine atom, strengthening its halogen bonding capability.[10]
-
Crystal Packing : The final crystal packing will likely be a complex interplay of these competing interactions. It is plausible that the structure will be dominated by halogen bonding and hydrogen bonding, leading to the formation of chains or sheets, rather than the columnar stacks seen in some highly symmetric derivatives.
Conclusion
The crystallographic analysis of 2-Bromo-5-fluoro-3-(methylthio)pyridine derivatives is a multifaceted endeavor that provides critical insights for drug discovery and materials science. While direct structural data for the title compound requires experimental determination, a comparative approach using related functionalized pyridines offers a powerful predictive framework. This guide demonstrates that by understanding the fundamental principles of synthesis, crystallization, and the subtle interplay of non-covalent forces like halogen bonds, hydrogen bonds, and π–π stacking, researchers can anticipate the structural behavior of novel pyridine-based compounds, thereby accelerating the design and development of next-generation chemical entities.
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Sharma, R., Murugavel, S., & Kant, R. (2024). CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES. Journal of Fundamental and Applied Sciences, 13(1), 1368-1386. [Link]
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Chypre, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13348–13361. [Link]
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Singh, R., et al. (2024). Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications. Inorganic Chemistry. [Link]
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Gaffen, J. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe Seiyaku’s patent filings. Bioorganic & medicinal chemistry letters, 21(19), 5599-5604. [Link]
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Stilinović, V., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 21(12), 6930–6940. [Link]
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Wang, Y., et al. (2024). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Organic Letters. [Link]
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Otte, M. M., et al. (2023). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 565–569. [Link]
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Lee, S. Y., et al. (2024). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 29(4), 873. [Link]
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Nwachukwu, C. I., et al. (2024). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. IUCrData, 9(1). [Link]
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Gavezzotti, A. (2020). Weak interactions in crystals: old concepts, new developments. Crystallography Reviews, 26(2), 89-111. [Link]
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Lee, E. C., et al. (2007). Effects of Heteroatoms on Aromatic π−π Interactions: Benzene−Pyridine and Pyridine Dimer. The Journal of Physical Chemistry A, 111(18), 3446–3457. [Link]
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Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
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A Senior Application Scientist's Guide to Validating Synthesized Compounds with 2D NMR Techniques
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex structures often yield crowded spectra where signals overlap, making definitive assignments challenging.[1][2][3] This is where two-dimensional (2D) NMR techniques become indispensable, offering a powerful suite of experiments to meticulously map the intricate network of connections within a molecule.[1][4]
This guide provides an in-depth comparison of the most critical 2D NMR experiments for structural validation: COSY, HSQC/HMQC, HMBC, and NOESY/ROESY. We will delve into the mechanistic basis for each technique, offer field-proven insights into experimental choices, and provide detailed protocols to ensure the acquisition of high-quality, trustworthy data.
Pillar 1: Through-Bond Correlations - Mapping the Molecular Skeleton
The initial step in structural elucidation is to piece together the covalent framework of the molecule. This is achieved by identifying which nuclei are connected through the chemical bonds.
COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connectivity
The COSY experiment is often the first 2D technique employed to establish proton-proton coupling networks.[4][5] It reveals which protons are scalar-coupled to each other, typically over two to three bonds.[4][6]
-
Mechanism in Action: The COSY pulse sequence facilitates the transfer of magnetization between J-coupled protons.[4] The resulting 2D spectrum plots the ¹H spectrum on both the x and y axes.[7] Diagonal peaks represent the 1D proton spectrum, while the crucial information is contained in the off-diagonal "cross-peaks."[5][7] A cross-peak at the coordinates of two different proton signals indicates that those two protons are coupled.[6][7]
-
Expert Insight: The intensity of a COSY cross-peak is related to the magnitude of the coupling constant (J-value).[6] Weak couplings, such as four-bond or those with dihedral angles near 90°, will result in less intense cross-peaks.[6] For differentiating between geminal and vicinal couplings, analyzing the fine structure of the cross-peaks can be informative.
HSQC (Heteronuclear Single Quantum Coherence) & HMQC (Heteronuclear Multiple Quantum Coherence): Linking Protons to Directly Attached Carbons
To build upon the proton framework, it's essential to identify the carbon atoms directly attached to each proton. Both HSQC and HMQC experiments provide this one-bond ¹H-¹³C correlation.[8][9]
-
Mechanism in Action: These are proton-detected experiments where magnetization is transferred from a proton to its directly attached carbon and then back to the proton for detection.[10] This makes them significantly more sensitive than directly detecting the low-abundance ¹³C nucleus.
-
HSQC vs. HMQC: A Key Distinction: While both experiments yield similar information, HSQC generally provides better resolution in the carbon (indirect) dimension.[9][11] This is because the HSQC pulse sequence eliminates proton-proton couplings during the evolution of carbon magnetization, resulting in sharper cross-peaks.[9] HMQC, having fewer pulses, can be more robust to pulse calibration errors.[11] However, for most modern spectrometers, HSQC is the preferred method for its superior resolution.[11] An "edited" HSQC can further provide information on the multiplicity of the carbon (CH, CH₂, or CH₃), similar to a DEPT experiment but with higher sensitivity.[12]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is arguably one of the most powerful tools for elucidating the complete carbon skeleton. It reveals long-range correlations between protons and carbons, typically over two to four bonds.[10][12][13]
-
Mechanism in Action: Similar to HSQC, HMBC is a proton-detected experiment.[13] However, the pulse sequence is optimized to detect smaller, long-range J-couplings while suppressing the large, one-bond couplings seen in HSQC.[10][12] This allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms.
-
Expert Insight: The absence of an HMBC correlation does not definitively mean that two nuclei are more than four bonds apart.[12] The intensity of HMBC cross-peaks is dependent on the long-range coupling constant, which can be very small for certain dihedral angles (Karplus relationship).[12] It is sometimes beneficial to acquire two HMBC experiments optimized for different coupling constant ranges (e.g., 5 Hz and 10 Hz) to ensure all relevant correlations are observed.[12]
Logical Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for validating a synthesized compound's structure using 2D NMR.
Caption: A generalized workflow for 2D NMR data acquisition.
Specific Protocol Notes:
-
COSY: This is typically the fastest 2D experiment. A standard cosygpqf pulse program is robust. The number of increments in the indirect dimension (td1) can often be relatively low (e.g., 256) for simple molecules.
-
HSQC: Use a phase-sensitive pulse program (e.g., hsqcedetgpsisp2.2). The key parameter is the one-bond coupling constant, which is typically set to an average of 145 Hz for ¹J(C,H).
-
HMBC: Use a pulse program like hmbcgplpndqf. The crucial parameter is the delay for long-range coupling, which is optimized based on an average J-coupling (e.g., 8 Hz). As mentioned, acquiring two datasets at different delays (e.g., optimized for 5 Hz and 10 Hz) can be beneficial. [12]* NOESY/ROESY: The most critical parameter is the mixing time (d8 in many pulse programs). This needs to be optimized based on the molecule's properties. A series of 1D NOE experiments can help determine an appropriate mixing time. For small molecules, mixing times of 500-800 ms are common.
Data Processing and Trustworthiness
-
Fourier Transform: After acquisition, the raw data (Free Induction Decay, or FID) is converted into a spectrum via a 2D Fourier Transform. [14]* Phasing and Baseline Correction: The spectrum must be correctly phased and the baseline corrected to ensure accurate peak identification and integration. [15]Automated routines are often sufficient, but manual adjustment may be necessary.
-
Artifacts: Be aware of common artifacts. For example, "t₁ noise" appears as streaks parallel to the F1 axis and can be minimized with proper phase cycling and sufficient dummy scans. [15]In COSY, strong diagonal peaks can sometimes obscure nearby cross-peaks. In ROESY, TOCSY artifacts can sometimes appear, which can be mistaken for true ROE correlations. [16] By systematically applying this suite of 2D NMR experiments and carefully interpreting the resulting data, researchers can achieve a high degree of confidence in the structural validation of their synthesized compounds, a critical requirement for publication, patent applications, and regulatory submissions.
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OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation . [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2018, August 8). NOESY and ROESY . [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Bromo-5-fluoro-3-(methylthio)pyridine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Bromo-5-fluoro-3-(methylthio)pyridine, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are synthesized from established best practices for halogenated pyridine derivatives and organosulfur compounds.
Hazard Profile and Risk Assessment: Understanding the 'Why'
2-Bromo-5-fluoro-3-(methylthio)pyridine is a substituted pyridine, and its hazard profile is dictated by its distinct functional groups: the pyridine ring, bromine and fluorine halogens, and a methylthio group. While specific toxicological data for this exact compound is not widely available, a thorough risk assessment can be conducted by examining structurally analogous chemicals.
Pyridine derivatives are often toxic and can cause irritation to the skin, eyes, and respiratory system.[1][2] Halogenated organic compounds require careful handling as they can be environmentally persistent and may produce hazardous decomposition products like hydrogen bromide and hydrogen fluoride upon combustion.[1]
Anticipated Hazard Classification:
| Hazard Class | Description | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | The pyridine core and its lipophilic substituents can facilitate absorption, leading to potential systemic effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Halogenated aromatic systems are frequently irritating to dermal tissues. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Direct contact with the eyes is likely to cause significant irritation or damage. |
| STOT SE 3 | May cause respiratory irritation.[1][2][3] | Inhalation of vapors or aerosols can irritate the respiratory tract. |
| Environmental Hazard | Potentially hazardous to the aquatic environment. | Halogenated organic compounds should not be released into the environment.[5] |
Essential Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier to exposure.
-
Eye Protection : Wear tightly fitting chemical safety goggles.[6][7] If there is a splash hazard, a face shield should be worn in addition to goggles.[7][8]
-
Hand Protection : Use chemically resistant gloves. While nitrile gloves are common in labs, for pyridine derivatives, butyl rubber or PVA gloves may offer superior protection.[9] Always consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[7]
-
Body Protection : A fully buttoned laboratory coat is mandatory to protect skin and clothing.[6] For larger quantities or in case of a significant spill potential, a chemical-resistant apron is recommended.
-
Footwear : Closed-toe shoes must be worn at all times in the laboratory.[6]
-
Respiratory Protection : All handling of 2-Bromo-5-fluoro-3-(methylthio)pyridine should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][9]
Step-by-Step Waste Collection and Segregation Protocol
Proper disposal begins at the point of generation. Adhering to a systematic collection process prevents dangerous reactions and ensures regulatory compliance.
Step 1: Designate a Waste Container
-
Select a clean, dry, and chemically compatible container with a screw-top, airtight lid. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.
-
The container must be clearly labeled as "Halogenated Organic Waste" and should list 2-Bromo-5-fluoro-3-(methylthio)pyridine as a constituent.[6] Attach a completed hazardous waste label as soon as the first drop of waste is added.[9]
Step 2: Segregate the Waste Stream
-
Crucial Directive : Do NOT mix this waste with other waste streams, especially incompatible materials.
-
Incompatibilities : Keep this waste stream separate from strong oxidizing agents (e.g., nitrates, perchlorates), strong acids (especially nitric acid), acid chlorides, and acid anhydrides.[1][9][10] Mixing can lead to vigorous, exothermic, and potentially explosive reactions.
Step 3: Waste Accumulation
-
Keep the designated waste container in a secondary containment bin within a well-ventilated area, such as a satellite accumulation area inside or near the fume hood.
-
Ensure the container lid is securely fastened at all times, except when adding waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 4: Awaiting Final Disposal
-
Store the sealed and labeled container away from heat, sparks, or open flames.[11]
-
Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-Bromo-5-fluoro-3-(methylthio)pyridine from use to final disposal.
Caption: Waste Management Workflow for 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Spill and Emergency Procedures
Accidental Spill:
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.[8]
-
Ventilate : Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Contain : Prevent the spill from entering drains or water courses.[12]
-
Absorb : Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent. Do not use combustible materials like sawdust.[8][11][12]
-
Collect : Carefully sweep or shovel the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact : Promptly flush the affected skin with plenty of water for 15 minutes.[9] Remove all contaminated clothing while under an emergency shower. Seek medical attention.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Final Disposal Pathway: The End of the Line
Surplus and non-recyclable solutions must be offered to a licensed disposal company.[1] Pyridine-based hazardous wastes are typically disposed of via high-temperature incineration.[13] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the organic molecule while "scrubbing" the exhaust gases to remove hazardous byproducts like NOx, HBr, and HF.[1] This is the most environmentally sound method for permanently eliminating the hazards associated with this class of chemical.
References
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Pyridine Standard Operating Procedure . Washington State University. [Link]
-
Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 . PubChem. [Link]
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Bromine in Orgo Lab SOP . Environmental Health and Safety at Providence College. [Link]
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Safety Data Sheet: Pyridine . Carl ROTH. [Link]
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Bromine Standard Operating Procedure . Rutgers University. [Link]
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Incompatible Chemicals . Utah State University Environmental Health and Safety. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield (CSUB). [Link]
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2-Bromo-3-fluoro-5-methylpyridine | C6H5BrFN | CID 13537536 . PubChem. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of Maryland, Baltimore. [Link]
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PYRIDINE HYDROBROMIDE MSDS . Sdfine. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives . MDPI. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-5-fluoro-3-(methylthio)pyridine
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Bromo-5-fluoro-3-(methylthio)pyridine. As there is no specific Safety Data Sheet (SDS) publicly available for this exact compound, the following recommendations are expertly synthesized from the hazard profiles of structurally analogous brominated, fluorinated, and sulfur-containing pyridine derivatives. The core principle of this guidance is to treat the compound with a high degree of caution, assuming it presents hazards consistent with its chemical class, including potential toxicity and irritant properties.
Hazard Assessment: An Expert Analysis
The structure of 2-Bromo-5-fluoro-3-(methylthio)pyridine suggests several potential hazards. The pyridine ring itself, along with halogen (bromo, fluoro) and sulfur (methylthio) functional groups, necessitates a robust safety protocol. Based on data from similar chemical structures, we can anticipate the following primary hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3][4]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[1][3]
These potential hazards demand a multi-layered approach to personal protection, where each piece of equipment serves a specific function in mitigating risk.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effect | Primary Exposure Route |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic upon exposure.[4] | Ingestion, Skin Contact, Inhalation |
| Skin Irritation | Causes redness, inflammation, or irritation.[3] | Skin Contact |
| Eye Irritation | Causes significant eye irritation.[3] | Eye Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Inhalation |
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is the final barrier between the researcher and potential chemical exposure.[5] The following PPE is mandatory when handling 2-Bromo-5-fluoro-3-(methylthio)pyridine in any quantity.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes containing this irritant requires more comprehensive protection.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles that form a complete seal around the eyes.[5]
-
Best Practice/Large Quantities: For handling larger volumes (>50 mL) or when there is a significant splash risk, a full-face shield should be worn in addition to chemical splash goggles.[5]
Hand Protection
Skin contact is a primary exposure route.[1] Glove selection must be deliberate, considering both material compatibility and the duration of handling.
-
Glove Material: Nitrile gloves are the preferred choice for general use with a wide variety of chemicals, including pyridine derivatives.[6][7][8] Neoprene may also be suitable.[8] Avoid latex gloves, as they offer poor protection against many organic compounds.[8]
-
Glove Thickness: Thicker gloves generally offer better protection and longer breakthrough times.[9]
-
Protocol: Always double-glove. Change gloves immediately if you suspect contamination or damage, and always change them after a maximum of 30-60 minutes of use.[9] Wash hands thoroughly after removing gloves.[1][10]
Body Protection
Protecting the skin on the arms and body is crucial.
-
Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.
-
Chemical Apron: When transferring liquids or working with quantities that could result in a significant splash, a chemical-resistant apron made of a material like butyl rubber should be worn over the lab coat.[8]
-
Apparel: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.
Respiratory Protection
Inhalation of vapors or aerosols can cause respiratory irritation.[1] Engineering controls are the primary method for mitigating this risk.
-
Primary Engineering Control: All handling of 2-Bromo-5-fluoro-3-(methylthio)pyridine must be performed inside a certified chemical fume hood.[1][6]
-
Respiratory Protection: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate cartridges for organic vapors should be used.[11]
Table 2: Summary of Required PPE
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1). Face shield for large volumes. | Protects against splashes of a serious eye irritant.[3] |
| Hand | Double-layered nitrile or neoprene gloves. | Prevents skin contact with a potential toxin and irritant.[1][6] |
| Body | Flame-resistant lab coat. Chemical-resistant apron for splash risks. | Protects skin from contamination.[8] |
| Respiratory | Work within a chemical fume hood. | Prevents inhalation of vapors that may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Protocols
Pre-Handling Safety Checklist
-
Verify the chemical fume hood is certified and functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower.
-
Ensure you have all necessary PPE in the correct sizes and in good condition.
-
Have appropriate spill cleanup materials readily available.
Safe Handling and PPE Workflow
The following diagram illustrates the logical flow for safely handling 2-Bromo-5-fluoro-3-(methylthio)pyridine, from preparation to waste disposal.
Sources
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- 2. fishersci.com [fishersci.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. pppmag.com [pppmag.com]
- 10. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
